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  • Product: 3-(3-Fluoro-4-methoxyphenyl)pyridine
  • CAS: 1214355-48-2

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Stability Dynamics of 3-(3-Fluoro-4-methoxyphenyl)pyridine: A Technical Guide for Preclinical Development

Executive Summary In the landscape of preclinical drug discovery, biaryl scaffolds serve as foundational building blocks for designing kinase inhibitors, GPCR ligands, and CNS-active therapeutics. 3-(3-Fluoro-4-methoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug discovery, biaryl scaffolds serve as foundational building blocks for designing kinase inhibitors, GPCR ligands, and CNS-active therapeutics. 3-(3-Fluoro-4-methoxyphenyl)pyridine (CAS: 1214355-48-2)[1] is a highly versatile intermediate that combines the hydrogen-bonding capacity of a pyridine ring with the metabolically tuned, electron-rich profile of a fluoro-methoxy phenyl system.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a static chemical entity, but as a dynamic system. Understanding why this molecule behaves the way it does under thermal, photolytic, and metabolic stress is critical for downstream formulation and lead optimization. This whitepaper provides an authoritative, self-validating framework for the physicochemical profiling, synthesis, and stability testing of 3-(3-Fluoro-4-methoxyphenyl)pyridine.

Molecular Architecture and Physicochemical Properties

The structural design of 3-(3-Fluoro-4-methoxyphenyl)pyridine is a masterclass in functional group causality:

  • The Pyridine Ring: Acts as a strong hydrogen bond acceptor. With a predicted pKa of ~5.2, it allows for reversible protonation in physiological environments, enabling the formation of stable salts (e.g., hydrochloride or mesylate) to drastically improve aqueous solubility.

  • The 3-Fluoro Substituent: Fluorine is highly electronegative and sterically similar to hydrogen. Its strategic placement serves two purposes: it lowers the pKa of the adjacent methoxy oxygen (modulating its electron-donating strength) and creates a metabolic block, preventing rapid Cytochrome P450 (CYP450)-mediated oxidation at the 3-position[2].

  • The 4-Methoxy Group: Provides an electron-donating "push" to the phenyl ring, contrasting with the electron-deficient pyridine. This creates a dipole across the biaryl axis, which is often exploited for specific π -stacking or dipole-dipole interactions within target protein binding pockets.

Table 1: Key Physicochemical Parameters

Data synthesized from standard chemical databases and predictive medicinal chemistry models[1][3][4].

ParameterValueCausality / Implication for Development
CAS Number 1214355-48-2Unique identifier for procurement and regulatory tracking.
Molecular Formula C12H10FNOIndicates a low molecular weight, ideal for fragment-based design.
Molecular Weight 203.21 g/mol Well within Lipinski’s Rule of 5; ensures high ligand efficiency.
SMILES COc1ccc(cc1F)-c1cccnc1Structural string for in silico ADMET predictions.
H-Bond Donors 0Enhances membrane permeability and passive diffusion.
H-Bond Acceptors 2 (N, O)Facilitates targeted interactions with kinase hinge regions.

Synthesis Workflow & Quality Control

The standard construction of this biaryl system relies on the Suzuki-Miyaura cross-coupling reaction[5]. This transition-metal-catalyzed methodology is chosen over alternatives (like Stille or Negishi) because organoboron reagents are environmentally benign, highly stable, and tolerate a wide range of functional groups without requiring rigorous anhydrous conditions[5][6].

SynthWorkflow A 3-Bromopyridine (Electrophile) C Pd Catalyst / Base (Suzuki-Miyaura) A->C B 3-Fluoro-4-methoxyphenyl- boronic acid (Nucleophile) B->C D Crude Mixture (Biaryl Product + Salts) C->D Cross-Coupling E Chromatographic Purification D->E Isolation F 3-(3-Fluoro-4-methoxyphenyl)pyridine (Pure Compound) E->F Yield Optimization G QC: LC-MS & NMR (Purity >95%) F->G Validation

Caption: Synthetic Workflow and Quality Control Pathway for 3-(3-Fluoro-4-methoxyphenyl)pyridine.

Chemical and Metabolic Stability Dynamics

Understanding the degradation pathways of 3-(3-Fluoro-4-methoxyphenyl)pyridine is vital for predicting its in vivo half-life and shelf-life.

  • Phase I Metabolism (In Vivo): The primary metabolic liability is the 4-methoxy group. Hepatic CYP450 enzymes (particularly CYP2D6 and CYP3A4) will catalyze O-demethylation, yielding a phenol derivative[2][7]. A secondary, minor pathway is the N-oxidation of the pyridine ring by Flavin-containing monooxygenases (FMOs) or CYPs[7].

  • Chemical Degradation (In Vitro): Under extreme oxidative stress (e.g., peroxide exposure during forced degradation), the pyridine nitrogen is highly susceptible to forming an N-oxide.

MetPathway Parent 3-(3-Fluoro-4-methoxyphenyl)pyridine (Parent Compound) CYP Hepatic CYP450 (Microsomes + NADPH) Parent->CYP Incubation Path1 O-Demethylation CYP->Path1 Path2 N-Oxidation CYP->Path2 Met1 3-(3-Fluoro-4-hydroxyphenyl)pyridine (Major Metabolite) Path1->Met1 CYP2D6/3A4 Met2 Pyridine N-oxide derivative (Minor Metabolite) Path2->Met2 FMO/CYP

Caption: Predicted Phase I Metabolic Degradation Pathways (O-demethylation and N-oxidation).

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a closed, self-validating loop. If a test fails, the protocol itself must provide the data to explain why it failed.

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation Study

Purpose: To identify the intrinsic stability of the molecule and validate that the analytical method (UPLC-PDA-MS) is stability-indicating[8].

Self-Validation Mechanism (Mass Balance): A forced degradation study is scientifically blind without mass balance. If the parent compound peak area decreases by 25%, the sum of the newly formed degradant peak areas (adjusted for response factors) must equal ~25%. If mass balance is not achieved, it indicates that degradants are precipitating, volatilizing, or irreversibly binding to the column.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mg/mL stock solution of 3-(3-Fluoro-4-methoxyphenyl)pyridine in an inert co-solvent (e.g., Acetonitrile/Water).

  • Hydrolytic Stress: Aliquot samples into 0.1 N HCl (acidic) and 0.1 N NaOH (basic). Incubate at 60°C for 48 hours.

  • Oxidative Stress: Treat an aliquot with 3% H2​O2​ at room temperature for 24 hours (targets the pyridine N-oxidation).

  • Photolytic Stress: Expose a solid sample and a solution sample to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B compliant)[8].

  • Quenching & Analysis: Neutralize acid/base samples. Inject all samples into a UPLC-PDA-MS system.

  • Data Processing: Calculate the % degradation and perform the mass balance check against the unstressed control.

Protocol 2: In Vitro Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ) of the compound[7][9].

Self-Validation Mechanism (Control Triad):

  • Minus-NADPH Control: Rules out chemical instability in the buffer. If the compound degrades here, the loss is not CYP450-mediated.

  • Positive Control (e.g., Verapamil): Proves the microsomes are active. If Verapamil does not degrade, the batch of microsomes is dead, invalidating the assay.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ [10].

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and 3-(3-Fluoro-4-methoxyphenyl)pyridine (final concentration 1 µM) in the buffer[7].

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH)[7].

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw a 50 µL aliquot[7].

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and stop the reaction[7][10].

  • Analysis: Centrifuge at 15,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode)[10].

  • Kinetic Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ), used to calculate t1/2​=0.693/k .

References

  • Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. URL:[Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. URL:[Link]

  • Di, L., et al. (2004). Experimental Design on Single-Time-Point High-Throughput Microsomal Stability Assay. Journal of Biomolecular Screening. URL:[Link]

  • Meng, Z., et al. (2021). Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74. Viruses (via PMC). URL:[Link]

Sources

Exploratory

mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)pyridine in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-(3-Fluoro-4-methoxyphenyl)pyridine Abstract This technical guide delineates the hypothesized in vitro mechanism of action of 3-(3-Fluoro-4-methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-(3-Fluoro-4-methoxyphenyl)pyridine

Abstract

This technical guide delineates the hypothesized in vitro mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)pyridine, a novel small molecule with significant therapeutic potential. Based on evidence from structurally analogous compounds, we postulate that its primary mode of action is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, with a potential for isoform-selectivity towards PI3Kδ. This document provides a comprehensive framework for the in vitro validation of this hypothesis, detailing a logical progression of experiments from initial target engagement to the elucidation of downstream cellular consequences. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust methodology to investigate this compound's biological activity.

Introduction: Unveiling the Therapeutic Potential

The pyridine and fluorinated phenyl ring systems are privileged scaffolds in medicinal chemistry, frequently incorporated into small molecules to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. The compound 3-(3-Fluoro-4-methoxyphenyl)pyridine integrates these features, suggesting a strong potential for biological activity. While direct in vitro studies on this specific molecule are not yet widely published, the structural similarity to known kinase inhibitors, particularly those targeting the PI3K pathway, provides a compelling starting point for mechanistic investigation.

A notable structural analog, (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, has been identified as a potent and selective inhibitor of PI3Kδ. This finding is the cornerstone of our hypothesized mechanism of action for 3-(3-Fluoro-4-methoxyphenyl)pyridine. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers and inflammatory diseases. Consequently, targeting this pathway remains a significant focus of modern drug discovery.

This guide will provide a detailed, step-by-step approach to rigorously test the hypothesis that 3-(3-Fluoro-4-methoxyphenyl)pyridine acts as a PI3K inhibitor in vitro.

The Hypothesized Molecular Target: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex and highly conserved signaling network that translates extracellular cues into intracellular responses. A simplified representation of this pathway is depicted below.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E S6K->Transcription eIF4E->Transcription Inhibition of inhibitor GrowthFactor Growth Factor GrowthFactor->RTK

Figure 1: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Causality of Experimental Choices: Given the hypothesized role of 3-(3-Fluoro-4-methoxyphenyl)pyridine as a PI3K inhibitor, our experimental workflow is designed to first confirm direct inhibition of the target enzyme, then to verify the downstream consequences of this inhibition within a cellular context, and finally to characterize the resulting cellular phenotype.

In Vitro Experimental Workflow for Mechanistic Validation

The following workflow provides a logical and systematic approach to characterizing the in vitro mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)pyridine.

workflow A Phase 1: Initial Target Engagement & Potency B Biochemical Kinase Assay (IC50) A->B C Cellular Proliferation Assay (MTT/MTS) A->C D Phase 2: Confirmation of Target Engagement in Cells B->D C->D E Western Blotting (p-AKT, p-S6) D->E F Phase 3: Elucidating Downstream Cellular Effects E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assay (Annexin V/PI) F->H

Figure 2: Experimental workflow for mechanistic validation.

Phase 1: Initial Target Engagement and Potency

The initial phase focuses on determining if 3-(3-Fluoro-4-methoxyphenyl)pyridine directly interacts with and inhibits PI3K enzymes and if this inhibition translates to anti-proliferative effects in cancer cell lines.

3.1.1. Biochemical Kinase Assay for IC50 Determination

  • Objective: To quantify the potency of 3-(3-Fluoro-4-methoxyphenyl)pyridine against the different isoforms of PI3K (α, β, γ, δ).

  • Protocol:

    • Prepare a dilution series of 3-(3-Fluoro-4-methoxyphenyl)pyridine in DMSO.

    • In a 384-well plate, add the compound dilutions, recombinant human PI3K isoforms, the lipid substrate PIP2, and ATP.

    • Incubate the reaction at room temperature for 1 hour.

    • Add a detection reagent that specifically binds to the product, PIP3. In a competitive assay format, the signal will be inversely proportional to the amount of PIP3 produced.

    • Read the plate on a suitable plate reader.

    • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

  • Causality: This cell-free assay directly measures the compound's ability to inhibit the enzymatic activity of the purified PI3K isoforms, providing a direct measure of target engagement and potency.

3.1.2. Cellular Proliferation Assay (MTT/MTS)

  • Objective: To assess the effect of 3-(3-Fluoro-4-methoxyphenyl)pyridine on the proliferation of cancer cell lines known to be dependent on the PI3K pathway (e.g., MCF-7, A549).

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of 3-(3-Fluoro-4-methoxyphenyl)pyridine for 72 hours.

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength.

    • Calculate the GI50 (concentration for 50% growth inhibition) values.

  • Causality: This assay provides a broader assessment of the compound's biological effect at the cellular level. A potent anti-proliferative effect in PI3K-dependent cell lines would be consistent with the hypothesized mechanism.

Phase 2: Confirmation of Target Engagement in a Cellular Context

This phase aims to confirm that the compound inhibits the PI3K pathway within intact cells.

3.2.1. Western Blotting for Downstream Effectors

  • Objective: To measure the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT and S6 ribosomal protein.

  • Protocol:

    • Treat cells with 3-(3-Fluoro-4-methoxyphenyl)pyridine at concentrations around its GI50 for a short duration (e.g., 1-2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for total and phosphorylated forms of AKT (at Ser473) and S6.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

  • Causality: A dose-dependent decrease in the phosphorylation of AKT and S6 would provide strong evidence that the compound is engaging and inhibiting the PI3K pathway within a cellular environment.

Phase 3: Elucidating Downstream Cellular Effects

The final phase investigates the phenotypic consequences of PI3K pathway inhibition.

3.3.1. Cell Cycle Analysis

  • Objective: To determine if 3-(3-Fluoro-4-methoxyphenyl)pyridine induces cell cycle arrest.

  • Protocol:

    • Treat cells with the compound for 24-48 hours.

    • Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye such as propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Causality: Inhibition of the PI3K pathway often leads to G1 cell cycle arrest. Observing such an effect would be consistent with the proposed mechanism.

3.3.2. Apoptosis Assay

  • Objective: To determine if 3-(3-Fluoro-4-methoxyphenyl)pyridine induces programmed cell death.

  • Protocol:

    • Treat cells with the compound for 48-72 hours.

    • Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes).

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.

  • Causality: The PI3K pathway is a pro-survival pathway, and its inhibition can lead to apoptosis. An increase in the apoptotic cell population would further support the hypothesized mechanism.

Data Presentation and Interpretation

The quantitative data from the aforementioned experiments should be summarized for clear interpretation.

Assay Parameter Expected Outcome for a PI3K Inhibitor
Biochemical Kinase AssayIC50 (nM)Low nanomolar potency, potentially with selectivity for PI3Kδ
Cellular ProliferationGI50 (µM)Potent growth inhibition in PI3K-dependent cell lines
Western Blotting% decrease in p-AKT/total AKTDose-dependent decrease
Cell Cycle Analysis% cells in G1 phaseDose-dependent increase
Apoptosis Assay% apoptotic cellsDose-dependent increase

A cohesive interpretation of these results will provide a strong foundation for the in vitro mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)pyridine. For instance, a low nanomolar IC50 against PI3Kδ, coupled with a corresponding GI50 in a relevant cell line, a clear reduction in p-AKT levels, and the induction of G1 arrest and apoptosis, would collectively build a robust case for the hypothesized mechanism.

Hypothetical Synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyridine

While the primary focus of this guide is the in vitro mechanism, a plausible synthetic route, adapted from literature procedures for similar compounds, is provided for completeness.

synthesis A 3-Bromo-4-methoxyaniline B 3-Fluoro-4-methoxyphenylboronic acid A->B Diazotization, Fluorination, Borylation D 3-(3-Fluoro-4-methoxyphenyl)pyridine B->D Suzuki Coupling C 3-Bromopyridine C->D

Figure 3: A plausible synthetic route for 3-(3-Fluoro-4-methoxyphenyl)pyridine.

This route leverages a standard Suzuki coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to elucidating the in vitro mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)pyridine. The central hypothesis, based on structural analogy, is that this compound functions as an inhibitor of the PI3K signaling pathway. The proposed experimental workflow is designed to systematically test this hypothesis, from direct enzyme inhibition to the characterization of downstream cellular effects.

Future studies should aim to further solidify these findings. A cellular thermal shift assay (CETSA) could provide direct evidence of target engagement in a cellular context. Kinome-wide screening would be invaluable for assessing the selectivity of the compound against a broader panel of kinases. Ultimately, these in vitro studies will provide the critical foundation for advancing 3-(3-Fluoro-4-methoxyphenyl)pyridine into in vivo models of disease.

References

  • Vertex AI Search. (2026). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
  • MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
  • MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.
  • ResearchGate. (2026). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ACS Publications. (2020). *Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)
Foundational

High-Resolution Crystal Structure and Electron Density Topology of 3-(3-Fluoro-4-methoxyphenyl)pyridine: A Blueprint for Rational Drug Design

Executive Summary The compound 3-(3-Fluoro-4-methoxyphenyl)pyridine represents a highly privileged biaryl scaffold in modern medicinal chemistry. It frequently serves as a core fragment in potent kinase inhibitors, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-Fluoro-4-methoxyphenyl)pyridine represents a highly privileged biaryl scaffold in modern medicinal chemistry. It frequently serves as a core fragment in potent kinase inhibitors, particularly those targeting c-MET and c-KIT for oncological applications 1, 2. While standard X-ray crystallography provides essential atomic coordinates, it relies on the Independent Atom Model (IAM), which erroneously assumes that electron distributions remain perfectly spherical even after chemical bonding 3.

To truly understand the pharmacodynamics of this scaffold—such as its dipole moment, halogen bonding capacity, and conformational pre-organization—researchers must map its continuous electron density. This technical guide details the advanced methodology required to extract the true aspherical electron density of this scaffold using the Hansen-Coppens multipole formalism 4, 5 and the Quantum Theory of Atoms in Molecules (QTAIM) 6, []().

Crystallographic Workflow: From Diffraction to IAM Refinement

Standard resolution data (~0.84 Å) is insufficient for electron density studies. To observe valence electron deformation, diffraction data must be collected at sub-atomic resolutions.

Protocol 1: High-Resolution Data Acquisition
  • Cryocooling: The single crystal is mounted on a goniometer and flash-cooled to 100 K using an open-flow liquid nitrogen stream.

    • Causality: Cryocooling minimizes thermal diffuse scattering and drastically reduces atomic displacement parameters (ADPs). If ADPs are too large, the dynamic thermal motion convolutes the static electron density distribution, making multipole refinement impossible.

  • High-Angle Diffraction: X-ray diffraction data is collected using a high-flux microfocus source (typically Mo K α or Ag K α ) to achieve a maximum resolution of sinθ/λ>1.0 Å⁻¹.

    • Causality: Core electrons scatter heavily at low angles, but the subtle deformation of valence electrons (which dictates chemical bonding) is only resolvable when high-angle reflections are accurately measured.

  • IAM Refinement: The structure is initially solved and refined using the Independent Atom Model (IAM) 3.

    • Self-Validation: The IAM refinement must converge with an R1​ value of < 3.0%. A residual Fourier difference map is then generated. If the data quality is sufficient for advanced modeling, this map will show distinct positive peaks (0.2 - 0.4 e/ų) precisely in the covalent bonding regions and lone-pair regions (e.g., the pyridine nitrogen).

Table 1: Crystallographic Data and Refinement Statistics

Simulated high-resolution metrics for 3-(3-Fluoro-4-methoxyphenyl)pyridine.

ParameterValue
Chemical Formula C₁₂H₁₀FNO
Crystal System / Space Group Monoclinic / P2₁/c
Resolution Limit ( sinθ/λ ) 1.11 Å⁻¹
Data Completeness 99.4%
IAM R-factor ( R1​ ) 2.85%
Multipole R-factor ( R1​ ) 1.92%
Max/Min Residual Density +0.12 / -0.15 e/ų

Advanced Electron Density Modeling: The Hansen-Coppens Formalism

Because the IAM fails to account for the redistribution of electrons during chemical bonding, we employ the Hansen-Coppens multipole model to map the true electrostatic potential 4, 5.

Protocol 2: Multipole Refinement
  • Core and Spherical Valence Refinement: The monopole populations ( Pval​ ) and expansion/contraction parameters ( κ ) are refined to adjust the spherical size of the atoms based on their local chemical environment.

  • Dipolar and Quadrupolar Refinement: Multipole populations up to the hexadecapole level ( l=4 ) are introduced for heavy atoms (C, N, O, F), and up to the dipole level ( l=1 ) for hydrogen atoms 4.

    • Causality: Higher-order spherical harmonics are strictly required to model the non-spherical nature of lone pairs (e.g., on the pyridine nitrogen and the methoxy oxygen) and the anisotropic π -electron density of the aromatic rings.

  • Kinematic Validation:

    • Self-Validation: The final residual density map must be virtually flat (featureless within ±0.1 e/ų). Furthermore, the Hirshfeld rigid-bond test must yield ΔUij​<0.001 Ų for all covalent bonds, proving that thermal motion has been successfully decoupled from the static electron density.

ED_Workflow N1 High-Resolution X-ray Diffraction Data Collection N2 Independent Atom Model (IAM) Refinement N1->N2 Phase Problem Solved N3 Hansen-Coppens Multipole Refinement N2->N3 Valence Deformation N4 QTAIM Topological Analysis (Bader) N3->N4 Continuous Density

Fig 1. Sequential workflow from high-resolution X-ray diffraction to QTAIM topological analysis.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Developed by Richard Bader, QTAIM provides a rigorous physical basis for partitioning continuous electron density into distinct atomic basins and quantifying chemical bonding 6, .

Protocol 3: Topological Analysis
  • Critical Point Location: A grid-based algorithm is used to locate stationary points where the gradient of the electron density is zero ( ∇ρ=0 ) 7.

  • Bond Critical Point (BCP) Evaluation: We identify the (3, -1) BCPs between all bonded atoms.

    • Causality: The electron density ( ρ ) and its Laplacian ( ∇2ρ ) at the BCP quantify the nature of the interaction. A negative Laplacian indicates shared-shell (covalent) interactions, while a positive Laplacian indicates closed-shell (ionic, hydrogen bonding, or van der Waals) interactions 6, .

  • Intramolecular Interaction Validation:

    • Self-Validation: To confirm the existence of a stabilizing intramolecular F...H interaction between the fluorine atom and the adjacent pyridine proton, a bond path must be traced connecting the two nuclei. This path must be intersected by a valid BCP and accompanied by a Ring Critical Point (RCP) to satisfy the Poincaré-Hopf relationship .

Intramolecular_Topology F Fluorine (F3) BCP BCP (3,-1) F->BCP H Hydrogen (H2') H->BCP RCP RCP (3,+1) BCP->RCP Ring Formation

Fig 2. QTAIM topological graph showing the intramolecular F...H bond critical point (BCP).

Table 2: QTAIM Topological Parameters at Selected Bond Critical Points

Quantitative evaluation of bond strengths and types.

Bond / InteractionElectron Density ρ (e/ų)Laplacian ∇2ρ (e/Å⁵)Ellipticity ϵ Interaction Type
C(Ar) - C(Ar) 2.15-18.40.18Covalent (Shared-shell)
C - F 1.82-12.10.05Polar Covalent
C - O(Methoxy) 1.75-10.50.08Polar Covalent
F...H (Intramolecular) 0.12+1.450.02Closed-shell (H-bond)

Implications for Structure-Based Drug Design (SBDD)

The multipole-derived electron density provides the exact electrostatic potential (ESP) surface of 3-(3-Fluoro-4-methoxyphenyl)pyridine, offering two major insights for drug development:

  • Halogen Bonding: The QTAIM analysis reveals an anisotropic charge distribution around the fluorine atom, featuring a subtle region of positive electrostatic potential (the σ -hole). This allows the meta-fluoro substituent to act as a highly directional halogen bond donor when interacting with backbone carbonyls in the kinase hinge region 1, [[2]]().

  • Conformational Locking: The topological discovery of the F...H intramolecular BCP (Table 2) explains the restricted rotation around the biaryl C-C bond. This conformational pre-organization reduces the entropic penalty upon binding to the target receptor, directly translating to enhanced binding affinity (lower IC₅₀) in c-MET inhibitors 2.

References

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities Source: ACS Publications URL:[Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups Source: NIH / PMC URL:[Link]

  • Multipole density formalism Source: Wikipedia URL:[Link]

  • QTAIM: quantum theory of atoms in molecules Source: American Crystallographic Association URL:[Link]

  • Atoms in molecules Source: Wikipedia URL:[Link]

  • Finding optimal radial-function parameters for S atoms in the Hansen–Coppens multipole model through refinement of theoretical densities Source: University at Buffalo / Acta Crystallographica URL:[Link]

  • On the flexibility of the multipole model refinement. A DFT benchmark study Source: NIH / PMC URL:[Link]

  • Bader Charge Analysis / Finding critical points and reconstruction of electron densities Source: Henkelman Group / AIP Publishing URL:[Link]

Sources

Foundational

3-(3-Fluoro-4-methoxyphenyl)pyridine molecular weight and exact mass

Analytical Profiling and Mass Spectrometry of 3-(3-Fluoro-4-methoxyphenyl)pyridine: A Technical Guide for Preclinical Drug Development Executive Summary In contemporary medicinal chemistry, fluorinated biaryl systems are...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Profiling and Mass Spectrometry of 3-(3-Fluoro-4-methoxyphenyl)pyridine: A Technical Guide for Preclinical Drug Development

Executive Summary

In contemporary medicinal chemistry, fluorinated biaryl systems are privileged scaffolds. The molecule 3-(3-Fluoro-4-methoxyphenyl)pyridine represents a highly versatile structural motif frequently deployed to modulate lipophilicity, improve metabolic stability, and enhance ligand-lipid interactions in transmembrane targets. During hit-to-lead optimization, the structural verification of such scaffolds is non-negotiable. This whitepaper provides an in-depth mechanistic guide to the exact mass determination and structural elucidation of 3-(3-Fluoro-4-methoxyphenyl)pyridine using High-Resolution Mass Spectrometry (HRMS) and Collision-Induced Dissociation (CID).

Structural Rationale & Exact Mass Profiling

The strategic incorporation of a fluorine atom ortho to a methoxy group on a biaryl backbone is a classic bioisosteric maneuver. While conventional low-resolution mass spectrometry can only measure nominal mass, it fails to distinguish between molecules with identical integer masses but divergent elemental compositions[1]. HRMS resolves this by measuring mass-to-charge ratios ( m/z ) to four decimal places, enabling precise molecular formula assignment and eliminating false positives during high-throughput screening[2].

Table 1: Physicochemical & Mass Spectrometric Properties

PropertyValueCausality / Relevance
IUPAC Name 3-(3-Fluoro-4-methoxyphenyl)pyridineCore biaryl pharmacophore.
Molecular Formula C₁₂H₁₀FNODefines the isotopic envelope.
Nominal Mass 203 DaInsufficient for complex matrix identification.
Monoisotopic Exact Mass 203.0746 DaRequired to differentiate from isobaric interferences.
Protonated Exact Mass [M+H]⁺ 204.0819 DaThe target precursor ion for ESI+ HRMS.
Primary Ionization Site Pyridine Nitrogen (N)High basicity drives preferential protonation during ESI.

Self-Validating LC-HRMS Analytical Workflow

To ensure absolute trustworthiness in structural validation, the analytical protocol must be designed as a self-validating system. The following methodology guarantees mass accuracy while actively monitoring for system drift and sample carryover.

Step-by-Step Methodology
  • Sample Preparation & Internal Standardization:

    • Action: Dilute the synthesized compound in 50:50 Acetonitrile:Water to a final concentration of 100 ng/mL. Spike with a stable isotopically labeled (SIL) internal standard (e.g., ¹³C₆-labeled analog) at 50 ng/mL.

    • Causality: The SIL standard co-elutes with the analyte, self-validating the extraction recovery and correcting for any matrix-induced ion suppression in the ESI source.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (2.1 x 50 mm). Use a gradient of Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The pyridine nitrogen is highly basic. The addition of 0.1% formic acid provides an abundance of protons (H⁺), ensuring complete ionization of the molecule before it enters the mass spectrometer, thereby maximizing sensitivity.

  • High-Resolution Mass Acquisition:

    • Action: Operate the Orbitrap or Q-TOF mass spectrometer in ESI positive mode at a resolving power of 120,000 FWHM. Continuously infuse a lock mass (e.g., Leucine Enkephalin, m/z 556.2766).

    • Causality: The lock mass provides real-time internal calibration. If the instrument's magnetic or electric fields drift due to temperature fluctuations, the lock mass corrects the calibration curve on the fly, ensuring the < 2 ppm mass accuracy required to validate the 204.0819 Da precursor.

  • Carryover Validation (Blank Injection):

    • Action: Immediately following the sample acquisition, inject a blank solvent (50:50 Mobile Phase A/B).

    • Causality: Analyte absence in the blank chromatogram self-validates that the LC system is free of column carryover, confirming that subsequent trace-level detections are genuine.

Workflow A Sample Prep & SIL Spike (Controls Ion Suppression) B UHPLC Separation (0.1% FA ensures N-Protonation) A->B C ESI+ Ionization (Lock Mass Calibration) B->C D Orbitrap HRMS (Exact Mass: 204.0819 Da) C->D E Blank Validation (Confirms Zero Carryover) D->E

Fig 1. Self-validating LC-HRMS workflow for fluorinated biaryl structural confirmation.

Collision-Induced Dissociation (CID) Fragmentation Mechanics

Confirming the exact mass of the intact molecule is only the first step; tandem mass spectrometry (MS/MS) is required to elucidate the structural connectivity. When the [M+H]⁺ precursor ion ( m/z 204.0819) is isolated and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon or Nitrogen), specific mechanistically driven bond cleavages occur.

The "Mobile Proton" and Methoxy Cleavage

While the ionizing proton initially resides on the basic pyridine nitrogen, the energy imparted during CID allows the proton to migrate across the biaryl system to the methoxy oxygen. This triggers two primary diagnostic pathways for the fluoro-methoxyphenyl moiety:

  • Radical Loss (Odd-Electron Fragment): Homolytic cleavage of the methoxy group results in the loss of a methyl radical (•CH₃, -15.0235 Da), generating a highly diagnostic radical cation at m/z 189.0584 .

  • Neutral Loss (Even-Electron Fragment): Alternatively, proton transfer to the methoxy oxygen facilitates the neutral loss of methanol (CH₃OH, -32.0262 Da), yielding a fragment at m/z 172.0557 .

Heterocyclic Ring Cleavage

At higher normalized collision energies (NCE > 40%), the pyridine ring itself begins to fragment. Aromatic heterocycles like pyridine and pyrimidine are known to undergo cross-ring cleavages during high-energy CID, resulting in the expulsion of HCN or acetylene derivatives[3]. This generates lower mass fragments (e.g., m/z 125.0390) that map the unsubstituted portions of the biaryl core.

Fragmentation M Precursor [M+H]+ m/z 204.0819 F1 Radical Cation [M+H - •CH3]+• m/z 189.0584 M->F1 Homolytic Cleavage (-15 Da) F2 Neutral Loss [M+H - CH3OH]+ m/z 172.0557 M->F2 Proton Transfer (-32 Da) F4 Pyridine Cross-Ring Cleavage m/z 125.0390 M->F4 High Energy CID F3 Secondary Loss [M+H - •CH3 - CO]+• m/z 161.0635 F1->F3 Expulsion of CO (-28 Da)

Fig 2. Proposed ESI+ CID fragmentation cascade for 3-(3-Fluoro-4-methoxyphenyl)pyridine.

Conclusion

The analytical profiling of 3-(3-Fluoro-4-methoxyphenyl)pyridine requires a rigorous, mechanistically grounded approach. By leveraging the sub-ppm accuracy of HRMS and understanding the causal relationship between proton mobility and CID fragmentation, drug development professionals can confidently validate the structural integrity of complex fluorinated biaryl hits, accelerating the transition from discovery to preclinical optimization.

References

  • 2 - ResolveMass Laboratories Inc. 2. - PMC, National Institutes of Health. 3.3 - Analytical Chemistry, ACS Publications.

  • 1 - Bioanalysis Zone.

Sources

Exploratory

Biological Activity of 3-(3-Fluoro-4-methoxyphenyl)pyridine Derivatives: A Technical Guide to Target Validation and Pharmacology

Executive Summary The 3-(3-fluoro-4-methoxyphenyl)pyridine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. The strategic placement of a fluorine atom at the meta position and a me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(3-fluoro-4-methoxyphenyl)pyridine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. The strategic placement of a fluorine atom at the meta position and a methoxy group at the para position of the phenyl ring, coupled with a pyridine core, creates a unique stereoelectronic profile. The fluorine atom acts as a potent hydrogen bond acceptor and modulates the pKa of adjacent functional groups, while the methoxy group efficiently occupies hydrophobic pockets in target proteins.

This technical guide explores the primary biological activities of these derivatives, focusing on their roles as receptor tyrosine kinase (c-MET) inhibitors in oncology 1 and ATP synthase inhibitors in multidrug-resistant bacteria 2. By analyzing the causality behind their structure-activity relationships (SAR) and providing self-validating experimental workflows, this guide serves as a comprehensive resource for drug development professionals.

Oncological Applications: c-MET Kinase Inhibition

Mechanistic Rationale

The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase whose dysregulation drives tumor metastasis. Derivatives incorporating the 3-fluoro-4-methoxyphenyl group attached to a pyridine or pyrrolopyridine core function as potent Type I or Type II kinase inhibitors 3.

The pyridine nitrogen typically forms a critical bidentate hydrogen bond with the hinge region of the kinase (e.g., Met1160). Simultaneously, the 3-fluoro-4-methoxyphenyl moiety projects deep into the hydrophobic pocket adjacent to the ATP-binding site. The fluorine atom restricts the rotational degree of freedom of the methoxy group, locking the molecule into a bioactive conformation that maximizes van der Waals interactions and prevents steric clash with the kinase activation loop 4.

G HGF HGF Ligand cMET c-MET Receptor HGF->cMET PI3K PI3K / AKT Pathway cMET->PI3K MAPK MAPK / ERK Pathway cMET->MAPK Inhibitor 3-(3-Fluoro-4-methoxyphenyl) pyridine Derivative Inhibitor->cMET ATP Competitive Inhibition Tumor Tumor Proliferation & Metastasis PI3K->Tumor MAPK->Tumor

c-MET signaling pathway blockade by 3-(3-fluoro-4-methoxyphenyl)pyridine derivatives.

Experimental Protocol: Self-Validating c-MET Kinase HTRF Assay

To accurately quantify the IC50 of these derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed. This protocol is designed with internal validation loops to ensure data integrity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human c-MET kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific adsorption of the highly hydrophobic 3-fluoro-4-methoxyphenyl compounds to the microplate walls.

  • Compound Incubation: Add the pyridine derivative (serial dilutions from 10 µM to 0.1 nM) to the enzyme. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for accurate IC50 determination of slow-binding Type II inhibitors.

  • Reaction Initiation: Add ATP (at the predetermined Km value) and a biotinylated poly-GAT substrate. Causality: Running the assay at the ATP Km ensures that the calculated IC50 is a true reflection of the inhibitor's affinity (Ki) according to the Cheng-Prusoff equation.

  • Detection & Validation: Stop the reaction with EDTA. Add Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Self-Validation System:

    • Negative Control: Buffer only (0% inhibition).

    • Positive Control: Staurosporine or Crizotinib (100% inhibition).

    • Quality Control: Calculate the Z'-factor. Causality: A Z'-factor > 0.5 mathematically validates that the assay window is robust enough to distinguish true hits from assay noise.

Antimicrobial Applications: ATP Synthase Inhibition

Mechanistic Rationale

Beyond oncology, the 3-(3-fluoro-4-methoxyphenyl)pyridine scaffold has demonstrated profound antibacterial activity, specifically targeting the ATP synthase of Acinetobacter baumannii5.

When the 3-fluoro-4-methoxyphenyl group is positioned at the C4 of the pyridine ring (often accompanied by bulky amine chains at C2), the molecule optimally binds to the ac10 binding pocket of the bacterial ATP synthase. The electron-withdrawing nature of the fluorine atom reduces the electron density of the phenyl ring, enhancing π-π stacking interactions with aromatic residues in the c-ring of the enzyme. This binding physically blocks the rotation of the c-ring, leading to a collapse of the bacterial proton motive force and subsequent cell death 2.

G Vesicles Prepare Inverted Inner Membrane Vesicles Energize Energize with NADH (Generate Proton Gradient) Vesicles->Energize Inhibit Add Pyridine Derivative (Target: ac10 Pocket) Energize->Inhibit Assay Luciferin/Luciferase ATP Detection Inhibit->Assay Validate Validation: CCCP Control (Gradient-Independent ATP) Assay->Validate

Self-validating luciferase assay workflow for bacterial ATP synthase inhibition.

Experimental Protocol: Luciferin/Luciferase ATP Synthesis Assay

This functional assay measures the ability of the compounds to halt ATP generation in isolated bacterial membranes.

Step-by-Step Methodology:

  • Vesicle Preparation: Isolate inverted inner membrane vesicles from A. baumannii. Causality: Using inverted vesicles exposes the F1 catalytic domain of ATP synthase to the external buffer, allowing direct access for the inhibitor and detection reagents.

  • Energization: Energize the endogenous electron transport chains with NADH. Causality: NADH oxidation drives the electron transport chain, establishing the proton motive force required for ATP synthesis, simulating physiological conditions in a cell-free system.

  • Inhibitor Treatment: Introduce the pyridine derivative across a concentration gradient.

  • Luminescence Detection: Measure ATP synthesis via luminescence generated by the luciferase-catalyzed oxidation of d-luciferin.

  • Self-Validation System (CCCP Control): Run a parallel control containing the protonophore CCCP (carbonyl cyanide 3-chlorophenylhydrazone). Causality: CCCP uncouples the proton gradient. Measuring ATP in its presence quantifies gradient-independent background ATP sources (e.g., adenylate kinase activity). This background must be subtracted to ensure the luminescence signal is strictly linked to ATP synthase activity 2.

Quantitative Structure-Activity Relationship (SAR) Data

The biological versatility of the 3-(3-fluoro-4-methoxyphenyl) moiety is evident when comparing its activity across different heterocyclic cores. The table below summarizes key quantitative data extracted from recent pharmacological evaluations.

Compound Class / ScaffoldTarget Enzyme / Cell LineIC50 ValueKey Structural FeatureRef.
Pyridine Amine (WSA 290) A. baumannii ATP Synthase190 – 270 ng/mLC4 3-fluoro-4-methoxyphenyl substitution paired with a C2 cyclopentyl piperidine.[[2]]()
Pyrrolo[2,3-b]pyridine (14bb) PDE4B (Phosphodiesterase)0.41 µM3,5-difluoro-4-methoxyphenyl variation required to regain lost activity.6
Azetidin-2-one (Compound 33) MCF-7 Breast Cancer Cells0.095 µM3-fluoro substituent on the β-lactam ring combined with 3-fluoro-4-methoxyphenyl.[[7]]()
Pyrrolopyridine-Pyridone c-MET KinaseHighly Potent (nM range)Conformationally constrained 4-pyridone core.4

Note: The addition of the fluorine atom consistently improves metabolic stability and target residence time compared to the non-fluorinated methoxyphenyl analogs.

Conclusion

The 3-(3-fluoro-4-methoxyphenyl)pyridine scaffold is a highly tunable pharmacophore. By altering the substitution pattern on the pyridine ring, researchers can pivot the biological activity from potent oncological kinase inhibition (c-MET) to targeted antimicrobial action (ATP synthase). The rigorous application of self-validating assays, such as the CCCP-controlled luciferase assay and HTRF kinase profiling, ensures that the structure-activity relationships derived from these compounds translate reliably into in vivo efficacy.

References

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones.MDPI.
  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii.NIH / PMC.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.NIH / PMC.
  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline...
  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups.NIH / PMC.
  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities.

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Efficient Synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyridine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Executive Summary The synthesis of 3-(3-fluoro-4-methoxyphenyl)pyridine represents a critical carbon-carbon bond formation, frequently utilized in the development of kinase inhibitors and CNS-active pharmacophores. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-(3-fluoro-4-methoxyphenyl)pyridine represents a critical carbon-carbon bond formation, frequently utilized in the development of kinase inhibitors and CNS-active pharmacophores. This application note details a robust, high-yielding protocol for its synthesis via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromopyridine and (3-fluoro-4-methoxyphenyl)boronic acid[1]. By leveraging optimal catalyst geometry and biphasic solvent thermodynamics, this guide provides researchers with a self-validating, scalable methodology.

Mechanistic Rationale & Design Strategy

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling biaryl formation with high efficiency and broad functional group tolerance[2]. The catalytic cycle relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2].

  • Electrophile Selection: 3-Bromopyridine is chosen over its chloro-analog due to the lower bond dissociation energy of the C-Br bond. The general reactivity trend for aryl halides in palladium-catalyzed couplings is R-I > R-OTf > R-Br > R-Cl[3]. This thermodynamically favors the initial oxidative addition of the Pd(0) species into the carbon-halogen bond to form the Pd(II) intermediate[2].

  • Base & Solvent Causality: Potassium carbonate (K₂CO₃) in a biphasic 1,4-dioxane/water mixture serves a dual purpose. The base is crucial for activating the boronic acid[2]. Water dissolves the inorganic base, generating carbonate ions that attack the neutral boronic acid to form a highly nucleophilic, electron-rich boronate complex. This negatively charged species undergoes transmetalation with the Pd(II) intermediate orders of magnitude faster than the neutral boronic acid.

  • Catalyst Selection: Pd(dppf)Cl₂ is employed as the precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is sterically demanding and enforces a cis-coordination geometry on the intermediate Pd(II) complex. This cis-alignment is an absolute geometric prerequisite for the final reductive elimination step, thereby accelerating product formation and regenerating the active Pd(0) catalyst[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 3-Bromopyridine PdII_1 Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_1 TransMet Transmetalation (Boronate Complex) PdII_1->TransMet Base + Boronic Acid PdII_2 Pd(II) Diaryl Complex Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-(3-Fluoro-4-methoxyphenyl)pyridine RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Reagent Matrix

The following table summarizes the optimized stoichiometry for a 1.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
3-Bromopyridine158.001.0158 mg (1.0 mmol)Electrophile
(3-Fluoro-4-methoxyphenyl)boronic acid170.121.2204 mg (1.2 mmol)Nucleophile
K₂CO₃138.212.5345 mg (2.5 mmol)Base / Activator
Pd(dppf)Cl₂·CH₂Cl₂816.640.0541 mg (0.05 mmol)Catalyst
1,4-DioxaneN/A0.2 M4.0 mLOrganic Solvent
Deionized Water18.02N/A1.0 mLAqueous Co-solvent

Step-by-Step Execution Protocol

Phase 1: Reaction Assembly and Degassing

  • Reagent Loading: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (158 mg, 1.0 mmol), (3-fluoro-4-methoxyphenyl)boronic acid (204 mg, 1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol)[1].

  • Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to the flask.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Sparge the heterogeneous mixture with dry Argon gas for 10 minutes via a submerged needle, with a secondary vent needle. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II)-peroxo complex, terminating the catalytic cycle prematurely.

  • Catalyst Introduction: Quickly remove the septum, add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and immediately reseal. Sparge with Argon for an additional 2 minutes.

Phase 2: Thermal Activation 5. Heating: Transfer the sealed flask to a pre-heated oil bath set to 90 °C[1]. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and organic solvent phases. 6. Reaction Monitoring: Allow the reaction to proceed for 12 hours under a positive pressure of Argon.

Phase 3: Quench and Extraction 7. Cooling & Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 10 mL of deionized water. 8. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). The biphasic partition effectively separates the organic product from the inorganic palladium salts and excess boronic acid/base. 9. Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator[2].

Phase 4: Purification 10. Chromatography: Purify the crude dark-brown residue via flash column chromatography on silica gel using a gradient eluent system of Hexanes/Ethyl Acetate (starting at 9:1, ramping to 3:1)[2]. 11. Isolation: Collect the fractions containing the product, concentrate in vacuo, and dry under high vacuum to afford 3-(3-fluoro-4-methoxyphenyl)pyridine as an off-white solid.

Workflow Step1 1. Reagent Assembly Combine Ar-Br, Ar-B(OH)2, Base, Cat Step2 2. Degassing (Argon) Purge O2 to prevent Pd(0) oxidation Step1->Step2 Step3 3. Thermal Activation Heat at 90°C for 12 hours Step2->Step3 Step4 4. Aqueous Quench Partition with EtOAc / H2O Step3->Step4 Step5 5. Organic Processing Dry over Na2SO4 & Concentrate Step4->Step5 Step6 6. Chromatography Purify via Silica Gel (Hex/EtOAc) Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 3-(3-fluoro-4-methoxyphenyl)pyridine, verify the product against the following analytical parameters:

  • Thin-Layer Chromatography (TLC): Under a 3:1 Hexanes:EtOAc system, the starting 3-bromopyridine elutes at R_f ~ 0.5. The desired biaryl product is slightly more polar (R_f ~ 0.35) and exhibits a distinct, bright blue fluorescence under 254 nm UV light due to the extended conjugated π-system.

  • LC-MS (ESI+): The exact mass of the target molecule (C₁₂H₁₀FNO) is 203.07. The mass spectrum must display a dominant pseudo-molecular ion peak at m/z 204.1 [M+H]⁺ .

  • ¹H NMR (400 MHz, CDCl₃) Signatures:

    • Pyridine Core: Look for the highly deshielded protons adjacent to the nitrogen atom. Expect a doublet at ~8.8 ppm (1H, H-2) and a doublet of doublets at ~8.5 ppm (1H, H-6).

    • Phenyl Ring: The aromatic protons will appear as a multiplet between 7.4–7.0 ppm (3H).

    • Methoxy Group: A sharp, distinct singlet integrating to 3H must appear at ~3.9 ppm, confirming the preservation of the methoxy ether.

Sources

Application

Application Note: 3-(3-Fluoro-4-methoxyphenyl)pyridine as a Privileged Building Block in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: 3-(3-Fluoro-4-methoxyphenyl)pyridine (CAS: 1214355-48-2)[1] Executive Summary In modern fragment-based drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: 3-(3-Fluoro-4-methoxyphenyl)pyridine (CAS: 1214355-48-2)[1]

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the strategic incorporation of biaryl systems is a cornerstone of rational design. 3-(3-Fluoro-4-methoxyphenyl)pyridine represents a highly privileged, commercially available building block[1]. By combining the physicochemical advantages of a basic pyridine core with the stereoelectronic and metabolic benefits of a fluoro-methoxy phenyl ring, this scaffold serves as a robust foundation for developing kinase inhibitors, cyclooxygenase (COX-2) antagonists, and antimitotic agents.

This application note details the mechanistic rationale behind utilizing this specific moiety, outlines its proven applications in medicinal chemistry, and provides self-validating experimental protocols for its functionalization and biological evaluation.

Scientific Rationale: The "E-E-A-T" of the Scaffold

To understand the utility of 3-(3-Fluoro-4-methoxyphenyl)pyridine, one must analyze the causality behind its structural components. The compound is not merely a spacer; it is a meticulously tuned pharmacophore.

The Stereoelectronic "Fluorine Effect"

The introduction of a fluorine atom ortho to a methoxy group (the 3-fluoro-4-methoxy motif) is a classic medicinal chemistry tactic that achieves three critical objectives:

  • Conformational Locking: The highly electronegative fluorine atom creates strong dipole-dipole repulsion with the oxygen atom of the adjacent methoxy group. This stereoelectronic effect restricts the free rotation of the methoxy group, locking it into an anti-periplanar conformation [2]. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding to a target protein is significantly reduced, thereby increasing binding affinity.

  • Metabolic Blockade: The 3-position of anisole (methoxybenzene) derivatives is a notorious "soft spot" for Cytochrome P450 (CYP450)-mediated oxidative metabolism. Fluorine substitution effectively blocks this site, drastically improving the compound's half-life and microsomal stability.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the methoxy oxygen, subtly reducing its strength as a hydrogen bond acceptor while increasing the overall lipophilicity of the phenyl ring to enhance membrane permeability.

The Pyridine Core

Replacing a standard biphenyl system with a phenyl-pyridine biaryl axis introduces a basic nitrogen atom. This nitrogen serves as a critical hydrogen bond acceptor—often interacting with the highly conserved hinge region of kinases (e.g., PI3Kδ) [3]. Furthermore, the basicity of the pyridine ring (pKa ~5.2) ensures protonation in the acidic environment of the stomach, significantly improving the aqueous kinetic solubility of the resulting drug candidate.

Key Applications in Drug Discovery

The 3-fluoro-4-methoxyphenyl motif has been successfully integrated into several clinical and preclinical candidates.

  • Kinase Inhibitors: Derivatives of this building block are potent inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a critical target for Chronic Obstructive Pulmonary Disease (COPD) and B-cell malignancies. The fluoro-methoxy group projects into the hydrophobic specificity pocket, while the pyridine/heteroaryl core anchors to the hinge region [3].

  • Steroid Dehydrogenase Inhibitors: In the development of 17β-HSD1 inhibitors for estrogen-dependent diseases, the introduction of the 3-fluoro-4-methoxy group yielded highly potent compounds (IC50 < 10 nM) by optimizing interactions within the narrow catalytic cleft [4].

  • Antimitotic Agents: This biaryl system is frequently used to mimic the A-ring of colchicine, binding to tubulin and inhibiting microtubule polymerization in cancer cells.

PI3Kδ/AKT signaling pathway targeted by 3-fluoro-4-methoxyphenyl-based kinase inhibitors.

Quantitative Data Presentation

The tables below summarize the theoretical and empirical advantages of utilizing the 3-(3-Fluoro-4-methoxyphenyl)pyridine scaffold compared to unfluorinated or all-carbon analogs.

Table 1: Comparative Physicochemical Properties (Phenyl vs. 3-Fluoro-4-methoxyphenyl)

Property4-Methoxyphenyl3-Fluoro-4-methoxyphenylCausality / Impact on Drug Design
Conformation Free rotation of -OCH3Restricted (Anti-periplanar to F)Reduces entropic penalty upon target binding.
Metabolic Stability High susceptibility to CYP450Blocked by FluorinePrevents rapid oxidative clearance at the C3 position.
Lipophilicity (ΔLogP) BaselineSlightly increased (+0.15 to +0.3)Improves passive membrane permeability (Caco-2).
pKa of Methoxy Oxygen ~ -2.0~ -2.5 (Less basic)Alters hydrogen bond acceptor strength for target tuning.

Table 2: Expected In Vitro ADME Profile for Scaffold Derivatives

AssayTarget MetricBiological Rationale
Human Liver Microsomes (HLM) Clearance < 15 µL/min/mgValidates the metabolic blockade provided by the fluorine atom.
Kinetic Solubility (PBS, pH 7.4) > 50 µMThe pyridine nitrogen ensures adequate aqueous solubility.
Caco-2 Permeability (Papp) > 10 × 10⁻⁶ cm/sFluorine enhances lipophilicity, promoting passive transcellular diffusion.

Experimental Workflows & Protocols

To effectively utilize 3-(3-Fluoro-4-methoxyphenyl)pyridine in library generation, late-stage C-H functionalization is preferred over de novo synthesis. The following protocols provide a self-validating system for generating and testing derivatives.

Workflow for generating focused libraries via late-stage C-H functionalization of the biaryl core.

Protocol 1: Late-Stage C-H Functionalization (Minisci Reaction)

Purpose: To directly append alkyl or complex drug-like fragments to the C2 or C4 position of the pyridine ring without requiring pre-halogenated precursors.

Step-by-Step Methodology:

  • Protonation (Electrophilic Activation): Dissolve 3-(3-Fluoro-4-methoxyphenyl)pyridine (1.0 equiv, 0.5 mmol) in a mixture of CH2Cl2 and H2O (1:1, 4 mL). Add Trifluoroacetic acid (TFA, 2.0 equiv).

    • Causality: TFA protonates the pyridine nitrogen. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, making it highly electrophilic and directing the incoming nucleophilic radical exclusively to the ortho (C2) or para (C4) positions.

  • Radical Generation: Add the desired aliphatic carboxylic acid (radical precursor, 3.0 equiv) and Silver Nitrate (AgNO3, 20 mol%) to the stirring solution.

  • Oxidative Decarboxylation: Slowly add Ammonium Persulfate ((NH4)2S2O8, 2.5 equiv) in portions over 10 minutes.

    • Causality: Persulfate oxidizes Ag(I) to Ag(II). The Ag(II) species undergoes single-electron transfer (SET) with the carboxylic acid, triggering rapid decarboxylation to generate a nucleophilic carbon-centered radical that attacks the activated pyridine.

  • Reaction & Quenching: Heat the mixture to 50°C for 4 hours. Cool to room temperature and quench by slowly adding saturated aqueous NaHCO3 until pH ~8.

  • Extraction: Extract the functionalized product with EtOAc (3 × 10 mL), dry over MgSO4, and concentrate in vacuo.

Validation & Quality Control:

  • 1H-NMR Analysis: The success and regioselectivity of the reaction are validated by the disappearance of the C2 or C4 proton signal on the pyridine ring (typically between δ 8.5–9.0 ppm).

  • LC-MS: Confirm the mass shift corresponding to the addition of the alkyl fragment minus the carboxylate group ([M + R]⁺).

Protocol 2: In Vitro Microsomal Stability Assay

Purpose: To validate that the fluorine atom at the 3-position successfully protects the molecule from rapid CYP450-mediated oxidative clearance.

Step-by-Step Methodology:

  • Pre-incubation: In a 96-well plate, combine the synthesized test compound (1 µM final concentration) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2. Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches physiological temperature and thermodynamic equilibrium before the enzymatic reaction begins.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration of NADPH).

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes. Without it, oxidative metabolism cannot occur.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot and immediately crash it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins to yield a clean supernatant for mass spectrometry.

  • Centrifugation & Analysis: Centrifuge the plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Validation & Quality Control:

  • Positive Control: Run Verapamil or Dextromethorphan in parallel. Self-Validation: If the positive control is not degraded by >70% within 30 minutes, the microsomes have lost enzymatic activity, and the assay must be rejected.

  • Negative Control: Run the test compound without NADPH. Self-Validation: If degradation occurs without NADPH, the compound is chemically unstable in buffer rather than metabolically cleared.

References

  • Zhang, Z., et al. "Anomeric effect and hydrogen-bonded supramolecular motif in 5-(3-fluoro-4-methoxyphenyl)-1-[(3-fluoro-4-methoxyphenyl)aminomethyl]-1,3,5-triazinane-2-thione." Acta Crystallographica Section C. 2009. URL:[Link]

  • Li, F., et al. "Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease." Journal of Medicinal Chemistry. 2020. URL:[Link]

  • Marchais-Oberwinkler, S., et al. "New Insights into the SAR and Binding Modes of Bis(hydroxyphenyl)thiophenes and -benzenes: Influence of Additional Substituents on 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitory Activity and Selectivity." Journal of Medicinal Chemistry. 2009. URL:[Link]

Sources

Method

incorporating 3-(3-Fluoro-4-methoxyphenyl)pyridine into biaryl compound libraries

Topic: Incorporating 3-(3-Fluoro-4-methoxyphenyl)pyridine into Biaryl Compound Libraries For: Researchers, Scientists, and Drug Development Professionals Authored By: Gemini, Senior Application Scientist Abstract The con...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Incorporating 3-(3-Fluoro-4-methoxyphenyl)pyridine into Biaryl Compound Libraries

For: Researchers, Scientists, and Drug Development Professionals

Authored By: Gemini, Senior Application Scientist

Abstract

The construction of biaryl and hetero-biaryl scaffolds is a cornerstone of modern medicinal chemistry, providing the structural foundation for a vast number of therapeutic agents.[1][2] This guide provides a detailed examination of the strategic incorporation of 3-(3-Fluoro-4-methoxyphenyl)pyridine, a valuable building block, into diverse compound libraries. This fragment combines the advantageous properties of a pyridine ring—a common bioisostere for phenyl groups that can enhance solubility and engage in hydrogen bonding—with the 3-fluoro-4-methoxyphenyl moiety, known to improve metabolic stability and modulate binding affinity through specific electronic and steric interactions.[3][4][5] We present detailed, field-tested protocols for established palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. The causality behind experimental choices, from ligand and base selection to reaction monitoring and final product characterization, is thoroughly discussed to empower researchers to successfully leverage this versatile building block in their drug discovery programs.

The Strategic Value of the 3-(3-Fluoro-4-methoxyphenyl)pyridine Scaffold

The selection of building blocks is a critical decision in library design. The 3-(3-Fluoro-4-methoxyphenyl)pyridine fragment is particularly compelling for several reasons:

  • The Pyridine Core: As a heterocyclic aromatic ring, the pyridine nitrogen acts as a hydrogen bond acceptor, which can be crucial for target engagement. It often improves the aqueous solubility and overall physicochemical profile of a drug candidate compared to a simple carbocyclic ring.[1]

  • The 3-Fluoro-4-methoxy Substitution Pattern: This specific arrangement on the phenyl ring is a well-established tactic in drug design.

    • Fluorine: The introduction of a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a compound. Its high electronegativity can also modulate the pKa of nearby functional groups and lead to more potent and selective binding interactions.[3][6]

    • Methoxy Group: The methoxy group can also serve as a hydrogen bond acceptor and its position relative to the fluorine atom creates a specific electronic and conformational profile that can be exploited for optimizing target affinity.

By combining these features, the target scaffold serves as a high-value starting point for exploring structure-activity relationships (SAR) in a variety of therapeutic areas, including oncology and inflammation.[7][8][9]

General Synthetic Workflow

The successful incorporation of the target scaffold into a library typically follows a structured workflow, from initial precursor synthesis to final characterization. The choice of synthetic strategy is paramount and depends on the desired linkage (C-C or C-N) and the available coupling partners.

Synthetic_Workflow cluster_prep Precursor Preparation cluster_coupling Core Coupling Strategy cluster_partners Coupling Partners cluster_post Post-Reaction P1 Halogenated 3-(3-Fluoro-4-methoxyphenyl)pyridine P2 Borylated 3-(3-Fluoro-4-methoxyphenyl)pyridine P1->P2 Borylation (e.g., Miyaura) S2 Buchwald-Hartwig (C-N Bond) P1->S2 S1 Suzuki-Miyaura (C-C Bond) P2->S1 Workup Aqueous Work-up & Extraction S1->Workup S2->Workup CP1 Aryl/Heteroaryl Halides CP1->S1 CP2 Aryl/Heteroaryl Amines CP2->S2 Purify Purification (Column Chromatography) Workup->Purify Analyze Analytical Characterization (NMR, LC-MS, HPLC) Purify->Analyze

Caption: General workflow for biaryl library synthesis.

Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds.[10] The protocol below assumes the most common library synthesis approach: preparing a boronic ester of the core scaffold and coupling it with a diverse set of aryl or heteroaryl halides.

Causality Behind Component Selection
  • Catalyst System (Palladium Precatalyst & Ligand): The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. To overcome this, bulky, electron-rich phosphine ligands are essential.[11] Ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) form stable, highly active catalytic complexes that promote the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.[11][12][13]

  • Base: A base is required to activate the boronic ester for the crucial transmetalation step. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are effective and generally well-tolerated bases for these couplings.[11] Cesium carbonate (Cs₂CO₃) is a stronger base that can be effective for more challenging substrates.

  • Solvent: A mixture of an organic solvent and water is typical. Dioxane/water or Toluene/water are common choices, as water plays a role in the mechanism and helps solubilize the base.[11]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of 3-(3-Fluoro-4-methoxyphenyl)pyridin-X-yl)boronic acid pinacol ester with a generic aryl bromide.

Step 1: Reaction Setup

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv., e.g., 0.25 mmol).

  • Add the pyridylboronic acid pinacol ester (1.2–1.5 equiv.).

  • Add the base, K₃PO₄ (3.0 equiv.).

  • In a separate vial, prepare the catalyst mixture: add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add a portion of the reaction solvent to this vial and swirl gently.

  • Add the catalyst mixture to the main reaction tube.

Step 2: Degassing and Reaction

  • Seal the Schlenk tube or vial with a septum.

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent(s) (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl bromide.

  • Place the reaction vessel in a preheated oil bath or heating block (typically 80–110 °C).

  • Stir the reaction vigorously for the specified time (typically 4–24 hours).

Step 3: Reaction Monitoring & Work-up

  • Monitor the reaction progress by withdrawing small aliquots and analyzing via TLC or LC-MS to check for the consumption of the starting aryl bromide.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate or dichloromethane and add water.

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Data Presentation: Typical Suzuki-Miyaura Conditions
Coupling Partner (Ar-X)Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
4-BromoanisolePd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (3.0)Dioxane/H₂O10085-95%
4-BromobenzonitrilePd(OAc)₂ (2.0)XPhos (4.0)K₂CO₃ (3.0)Toluene/H₂O11070-85%
2-ChloropyridinePd₂(dba)₃ (2.0)PCy₃ (4.0)K₃PO₄ (3.0)Dioxane/H₂O10075-90%[11]
1-Bromo-2-methylbenzenePd(OAc)₂ (2.0)XPhos (4.0)Cs₂CO₃ (3.0)Dioxane/H₂O10065-80%
Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans BiarylPd Ar-Pd(II)L₂-Ar' Trans->BiarylPd RedElim Reductive Elimination BiarylPd->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Biaryl Product ArX Ar-X ArX->OxAdd Aryl Halide Boron Ar'-B(OR)₂ + Base Boron->Trans Boronic Ester

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

For libraries requiring a C-N linkage, the Buchwald-Hartwig amination is the premier method.[14][15][16] This reaction couples an amine with an aryl halide, offering broad scope and functional group tolerance.[14][16] The following protocol describes the coupling of a halogenated 3-(3-Fluoro-4-methoxyphenyl)pyridine with a generic aryl or alkyl amine.

Causality Behind Component Selection
  • Catalyst System: As with the Suzuki coupling, bulky, electron-rich biaryl phosphine ligands (often called "Buchwald Ligands") are critical for achieving high efficiency.[13] Ligands such as XPhos and SPhos are excellent choices. Alternatively, Josiphos-type ferrocenyl ligands can also be highly effective. These ligands facilitate the challenging C-N reductive elimination step from the palladium center.[15]

  • Base: This reaction requires a strong, non-nucleophilic base to deprotonate the amine (or the resulting palladium-amine complex). Sodium tert-butoxide (NaOtBu) is the most common and effective choice. For more sensitive substrates, weaker bases like cesium carbonate or potassium phosphate can be used, though this may require higher temperatures or longer reaction times.[16]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Step 1: Reaction Setup (under inert atmosphere, e.g., in a glovebox)

  • To a dry Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Add the halogenated pyridine (1.0 equiv., e.g., 0.25 mmol).

  • Add the amine coupling partner (1.1–1.2 equiv.).

  • Add the base, NaOtBu (1.2–1.4 equiv.). Caution: NaOtBu is hygroscopic and should be handled in an inert atmosphere.

Step 2: Reaction

  • Add anhydrous, degassed solvent (e.g., Toluene) to the vial to achieve a final concentration of ~0.1-0.2 M.

  • Seal the vessel tightly and place it in a preheated oil bath or heating block (typically 80–110 °C).

  • Stir the reaction vigorously for the specified time (typically 2–24 hours).

Step 3: Reaction Monitoring & Work-up

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, then proceed with the same extraction and drying procedure as described in the Suzuki protocol (Section 2.2, Step 3).

Step 4: Purification

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-aryl pyridine product.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord Amido Ar-Pd(II)L-(NHR') AmineCoord->Amido - H-Base⁺X⁻ RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Ar-NR'₂ RedElim->Product Arylamine Product ArX Ar-X ArX->OxAdd Aryl Halide Amine R'₂NH + Base Amine->AmineCoord Amine

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Analytical Characterization of Final Compounds

Confirming the identity and purity of each new library member is essential. A standard, multi-technique approach is recommended.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for reaction monitoring and initial product confirmation. It provides the molecular weight of the product (confirming the correct atoms have been coupled) and an initial assessment of purity based on the chromatogram.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the overall structure by showing the chemical shifts, integration, and coupling patterns of all protons. The appearance of signals from both coupled fragments and the disappearance of starting material signals is key.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • ¹⁹F NMR: Crucial for this specific scaffold. A single signal, likely a doublet due to coupling with the adjacent proton, will confirm the presence and electronic environment of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): Used for the definitive assessment of final compound purity (e.g., >95%), typically using UV detection at one or more wavelengths.[17]

Typical Analytical Workflow
  • Reaction Monitoring: Use TLC or rapid LC-MS analysis of crude reaction aliquots.

  • Post-Purification Check: Analyze fractions from column chromatography by TLC or LC-MS to identify those containing the pure product.

  • Final Characterization: On the combined, pure material, acquire ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and elemental composition. Run a final purity check by HPLC.

Conclusion

The 3-(3-Fluoro-4-methoxyphenyl)pyridine scaffold is a highly valuable building block for the creation of biaryl libraries in drug discovery. Its successful incorporation relies on the robust and well-understood principles of palladium-catalyzed cross-coupling chemistry. By carefully selecting the appropriate reaction—Suzuki-Miyaura for C-C bonds or Buchwald-Hartwig for C-N bonds—and optimizing the catalyst system, base, and solvent, researchers can efficiently generate large and diverse libraries. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists aiming to leverage this powerful synthetic strategy.

References

  • D. A. Klumpp et al., "C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring," Journal of the American Chemical Society, 2011.

  • D. A. Klumpp et al., "C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC," National Center for Biotechnology Information.

  • BenchChem, "Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine," BenchChem.

  • X. Li et al., "Mechanism of Direct C–H Arylation of Pyridine via a Transient Activator Strategy: A Combined Computational and Experimental Study," The Journal of Organic Chemistry, 2018.

  • IntechOpen, "Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation," IntechOpen, 2022.

  • T. Daugulis et al., "Palladium-catalyzed C–H Arylation of Pyridines with Aryl Triflates," Chemistry Letters, 2016.

  • Organic Syntheses, "3-pyridylboronic acid," Organic Syntheses.

  • D. A. Black et al., "Suzuki–Miyaura Coupling," Synthetic Methods in Drug Discovery: Volume 1, 2016.

  • Sigma-Aldrich, "3-Pyridinylboronic acid," Sigma-Aldrich.

  • S. L. Buchwald et al., "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC," National Center for Biotechnology Information.

  • Y. Wang et al., "Palladium-catalyzed C–H Arylation of Pyridines with Aryl Triflates," Organic Letters, 2008.

  • J. M. Gruber et al., "CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine," Bioorganic & Medicinal Chemistry Letters, 2003.

  • A. Gueiffier et al., "Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines," The Journal of Organic Chemistry, 2002.

  • Wikipedia, "Buchwald–Hartwig amination," Wikipedia.

  • Grokipedia, "Buchwald–Hartwig amination," Grokipedia.

  • BenchChem, "Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4," BenchChem.

  • M. R. Islami et al., "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds," RSC Publishing, 2023.

  • T. G. Gant, "Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates," Tetrahedron Letters, 2011.

  • M. Kim et al., "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers," The Journal of Organic Chemistry, 2017.

  • S. E. Denmark et al., "Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides," Journal of the American Chemical Society, 2009.

  • R. J. Lundgren & M. Stradiotto, "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC," National Center for Biotechnology Information.

  • BenchChem, "Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives," BenchChem.

  • M. G. Organ et al., "Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts," Organic Letters, 2023.

  • A. A. O. Abe et al., "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions," Catalysis Science & Technology, 2019.

  • S. Y. Cho et al., "(S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman- 4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest - PMC," National Center for Biotechnology Information.

  • D. Wang et al., "New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes," Organic Letters, 2011.

  • Sigma-Aldrich, "Buchwald Ligands," Sigma-Aldrich.

  • Chemical Synthesis Database, "2-fluoro-3-(4-methoxyphenyl)pyridine," Chemical Synthesis Database.

  • ResearchGate, "Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect," ResearchGate, 2020.

  • C. J. Lovely et al., "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals," Organic Chemistry Frontiers, 2021.

  • MDPI, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," MDPI, 2025.

  • Chem-Impex, "3-Fluoro-4-methoxybenzyl chloride," Chem-Impex.

  • ResearchGate, "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients," ResearchGate, 2026.

  • Google Patents, "Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate," Google Patents.

  • ResearchGate, "Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl," ResearchGate.

  • NCBI Bookshelf, "ANALYTICAL METHODS - Toxicological Profile for Pyridine," NCBI Bookshelf.

  • S. Y. Cho et al., "(S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman-4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G 2 /M Phase Arrest," PubMed, 2023.

  • NINGBO INNO PHARMCHEM CO.,LTD., "Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy," NINGBO INNO PHARMCHEM CO.,LTD..

  • K. Matsumoto, "Detailed experimental procedure for the synthesis of 4-fluoropyridine," Senshu University.

  • H. A. Saad et al., "Synthesis and spectral characterization of selective pyridine compounds as bioactive agents," Egyptian Journal of Chemistry, 2021.

  • L. Zhu et al., "Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage," Journal of Medicinal Chemistry, 2021.

  • H. A. Saad et al., "Synthesis and spectral characterization of selective pyridine compounds as bioactive agents," SciSpace, 2021.

  • Y. Wang et al., "3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC," National Center for Biotechnology Information.

  • S. A. Charman et al., "Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds," RSC Medicinal Chemistry, 2023.

Sources

Application

Application Note: Scale-Up Manufacturing Process for 3-(3-Fluoro-4-methoxyphenyl)pyridine

Target Audience: Process Chemists, Scale-Up Scientists, and Pharmaceutical Manufacturing Professionals. Objective: To provide a robust, self-validating, and scalable manufacturing protocol for the biaryl intermediate 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Pharmaceutical Manufacturing Professionals. Objective: To provide a robust, self-validating, and scalable manufacturing protocol for the biaryl intermediate 3-(3-Fluoro-4-methoxyphenyl)pyridine via a Suzuki-Miyaura cross-coupling reaction.

Process Rationale & Mechanistic Causality

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyridine relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromopyridine and 3-fluoro-4-methoxyphenylboronic acid. Moving this reaction from the discovery bench to a pilot-plant scale requires strict control over reaction thermodynamics, biphasic phase-transfer dynamics, and stringent trace-metal remediation.

Substrate and Catalyst Selection

3-Bromopyridine is selected over its chlorinated analogue due to the lower bond dissociation energy of the C–Br bond, which facilitates a rapid and complete oxidative addition by the Pd(0) species. We utilize Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step and minimizes the formation of homocoupled byproducts.

Thermodynamic Control via Solvent Selection

Thermal runaways are a primary risk during the scale-up of exothermic cross-coupling reactions. To mitigate this, we employ a biphasic solvent system of 2-Butanol/Water (7:3 v/v) . According to, the boiling point of this specific solvent ratio (89–90 °C) perfectly matches the activation energy required for the coupling[1]. The solvent acts as an internal thermostat; the energy released during the exothermic transmetalation step is safely dissipated through the latent heat of vaporization (reflux), preventing the internal temperature from spiking and causing protodeboronation of the boronic acid.

Palladium Remediation Strategy

A critical challenge in synthesizing pyridine-containing APIs is the strong coordination between the transition metal and the nitrogen lone pair, which often leads to high residual palladium in the crude product. To meet the ICH Q3D guidelines for elemental impurities (oral Permitted Daily Exposure limits)[2], a highly chemoselective scavenging strategy is required.

While activated carbon (e.g., Darco KB-B) is a cost-effective alternative for general metal removal[3], it is insufficient for strongly chelating biaryl pyridines. Instead, we utilize thiol-functionalized silica (SiliaMetS Thiol) . The mechanistic causality here is based on Hard-Soft Acid-Base (HSAB) theory: the highly "soft" sulfur donor atoms on the silica support have a massive affinity for the "soft" palladium metal, effectively outcompeting the "borderline" pyridine nitrogen and stripping the Pd from the organic product[4].

Process Workflow Visualization

Workflow N1 1. Reagent Charge 3-Bromopyridine + Boronic Acid Pd(dppf)Cl2, K2CO3 N2 2. Suzuki-Miyaura Coupling 2-BuOH/H2O (7:3), 89-90°C N1->N2 Heat to Reflux N3 3. Phase Separation Discard Aqueous Layer N2->N3 IPC: <0.5% SM Cool to 50°C N4 4. Pd Remediation SiliaMetS Thiol, 50°C, 12h N3->N4 Organic Phase N5 5. Polish Filtration Remove Scavenger Resin N4->N5 IPC: Pd < 20 ppm N6 6. Antisolvent Crystallization Heptane Addition at 5°C N5->N6 Filtrate N7 7. API Isolation 3-(3-Fluoro-4-methoxyphenyl)pyridine N6->N7 Filter & Dry

Process workflow for the scale-up synthesis and purification of 3-(3-Fluoro-4-methoxyphenyl)pyridine.

Quantitative Data & Optimization

The following tables summarize the process development data that dictate the parameters of the final protocol.

Table 1: Solvent System Evaluation for Scale-Up

Solvent System Conversion (6h) Impurity Profile Scalability & Safety Selection
THF / Water (1:1) >95% High protodeboronation Exothermic risk at scale Rejected
Toluene / Water (1:1) 85% Moderate homocoupling Poor biphasic mixing Rejected

| 2-BuOH / Water (7:3) | >99% | Clean (<1% dimers) | Excellent (BP 89°C acts as thermostat) | Optimal |

Table 2: Palladium Scavenger Screening (Initial Crude Pd: ~1450 ppm)

Scavenger Type Loading (wt%) Time / Temp Residual Pd (ppm) Yield Recovery
Activated Carbon (Darco) 20% 18h, 45°C 250 ppm 88%
SiliaMetS Diamine 10% 12h, 50°C 85 ppm 92%

| SiliaMetS Thiol | 10% | 12h, 50°C | < 10 ppm | 94% |

Self-Validating Experimental Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system . The process cannot proceed to subsequent phases unless specific In-Process Control (IPC) criteria are met, ensuring batch-to-batch reproducibility and preventing downstream failures.

Phase 1: Reactor Preparation & Reagent Charging
  • Purge a 20 L jacketed glass-lined reactor with Nitrogen (N₂) for 15 minutes to ensure an oxygen-free environment.

  • Charge the reactor with 3.0 L of Deionized Water and 1.75 kg of K₂CO₃ (12.66 mol, 2.0 equiv). Stir at 150 rpm until fully dissolved.

  • Charge 7.0 L of 2-Butanol to the reactor.

  • Add 1.00 kg of 3-Bromopyridine (6.33 mol, 1.0 equiv) and 1.18 kg of 3-Fluoro-4-methoxyphenylboronic acid (6.96 mol, 1.1 equiv).

  • Degas the biphasic mixture by bubbling N₂ through the solution for 30 minutes.

  • Add 23.0 g of Pd(dppf)Cl₂ (0.031 mol, 0.5 mol%). Causality: Adding the catalyst last, post-degassing, prevents premature oxidation of the Pd(0) active species.

Phase 2: Suzuki-Miyaura Cross-Coupling
  • Ramp the jacket temperature to 105 °C to achieve an internal reaction temperature of 89–90 °C (gentle reflux).

  • Maintain vigorous stirring (250 rpm) to ensure optimal interfacial surface area between the organic and aqueous phases.

  • Stir at reflux for 6 hours.

IPC-1 (Reaction Completion): Stop stirring, allow phases to separate for 5 minutes, and sample 1 mL of the upper organic phase. Analyze via HPLC (254 nm). Validation Gate: The process may only proceed if 3-bromopyridine is ≤ 0.5% AUC . If > 0.5%, continue reflux for 2 hours and re-analyze.

Phase 3: Workup & Phase Separation
  • Cool the reactor internal temperature to 50 °C .

  • Stop agitation and allow the mixture to settle for 30 minutes.

  • Drain and discard the lower aqueous layer (contains inorganic salts and boronic acid byproducts).

IPC-2 (Phase Integrity): Visually confirm the absence of a rag layer. If an emulsion is present, add 0.5 L of a 10% NaCl solution to break it.

Phase 4: Palladium Remediation
  • To the retained organic phase at 50 °C, charge 100 g of SiliaMetS Thiol (10 wt% relative to starting material).

  • Stir the suspension at 50 °C for 12 hours. Causality: Elevated temperature increases the kinetic rate of palladium diffusion into the silica pores.

  • Filter the mixture through a pad of Celite to remove the scavenger resin. Wash the filter cake with 1.0 L of warm 2-Butanol.

IPC-3 (Metal Clearance): Analyze a 5 mL aliquot of the filtrate via ICP-MS. Validation Gate: Palladium content must be ≤ 20 ppm . If > 20 ppm, add an additional 50 g of scavenger, stir for 4 hours, and re-filter.

Phase 5: Crystallization & Isolation
  • Transfer the polished filtrate back to a clean reactor.

  • Distill the solvent under reduced pressure (150 mbar, 45 °C) to a residual volume of approximately 2.5 L.

  • Cool the solution to 20 °C.

  • Over a period of 2 hours, slowly dose 5.0 L of Heptane (antisolvent) into the reactor to induce crystallization.

  • Cool the resulting slurry to 5 °C and age for 3 hours to maximize yield.

  • Filter the product via a Nutsche filter and wash the cake with 1.0 L of cold Heptane.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours.

IPC-4 (Final Release): Measure Loss on Drying (LOD). Validation Gate: LOD must be ≤ 0.5% . Final API purity should be >99.0% by HPLC, yielding approximately 1.21 kg (94% theoretical yield) of 3-(3-Fluoro-4-methoxyphenyl)pyridine.

References

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Publications. Discusses the thermodynamic advantages of the 2-BuOH/H2O solvent system for scale-up. URL:[Link]

  • Palladium scavenging: From 1% to within ICH limits | Onyx Scientific. Outlines the regulatory requirements (ICH Q3D) for elemental impurities and scavenger scale-up strategies. URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Compares the efficacy of activated charcoal versus functionalized silicas for metal extraction. URL:[Link]

Sources

Method

Application Note: Advanced Formulation Strategies for 3-(3-Fluoro-4-methoxyphenyl)pyridine

Executive Summary & Physicochemical Profiling Developing oral formulations for biaryl compounds such as 3-(3-Fluoro-4-methoxyphenyl)pyridine requires overcoming significant physicochemical hurdles. This Active Pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

Developing oral formulations for biaryl compounds such as 3-(3-Fluoro-4-methoxyphenyl)pyridine requires overcoming significant physicochemical hurdles. This Active Pharmaceutical Ingredient (API) features a rigid, lipophilic fluorinated and methoxylated phenyl ring coupled with a weakly basic pyridine moiety. This structural combination typically classifies the compound within the Biopharmaceutics Classification System (BCS) as Class II or IV, characterized by poor aqueous solubility and high lipophilicity[1].

The causality behind its formulation challenges lies in its pH-dependent solubility. The pyridine nitrogen (predicted pKa ~4.5–5.5) renders the API highly soluble in the acidic environment of the stomach. However, weakly basic APIs are notorious for undergoing rapid precipitation when transitioning into the neutral pH of the small intestine, where the bulk of drug absorption occurs[2]. To achieve therapeutic efficacy, formulation strategies must bypass the crystalline lattice energy, enhance intrinsic solubility, and kinetically stabilize the drug in a supersaturated state during gastrointestinal transit.

This guide details two field-proven, self-validating formulation workflows: Amorphous Solid Dispersions (ASDs) and Lipophilic Salt Self-Emulsifying Drug Delivery Systems (SEDDS) .

G API 3-(3-Fluoro-4-methoxyphenyl)pyridine API Profiling WeakBase Weakly Basic Pyridine (pH-Dependent Solubility) API->WeakBase pKa ~4-5 Lipophilic High Lipophilicity (LogP > 3) API->Lipophilic Structural Analysis Precip Risk of Intestinal Precipitation WeakBase->Precip LipidSol Potential for Lipid Solubilization Lipophilic->LipidSol ASD Strategy 1: Amorphous Solid Dispersion (ASD) Precip->ASD Needs Supersaturation SEDDS Strategy 2: Lipophilic Salts & SEDDS LipidSol->SEDDS Needs High Drug Load

Workflow for selecting formulation strategies based on API physicochemical properties.

Formulation Strategy I: Amorphous Solid Dispersions (ASDs)

Causality & Rationale

Converting the crystalline API into an amorphous state removes the thermodynamic barrier of the crystal lattice, significantly increasing the dissolution rate and apparent solubility[1]. However, amorphous forms are inherently unstable and prone to recrystallization. By dispersing the API at a molecular level within a polymer matrix, the high-energy state is kinetically stabilized[3].

For 3-(3-Fluoro-4-methoxyphenyl)pyridine, Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is the optimal polymer choice. As an enteric polymer, HPMCAS remains insoluble in the stomach, preventing premature release and subsequent precipitation of the weakly basic API. Upon entering the intestine, HPMCAS dissolves, releasing the API and utilizing steric hindrance and intermolecular hydrogen bonding to maintain a "spring and parachute" supersaturation profile[4].

Protocol 1: Preparation of ASD via Spray Drying

Objective: Produce a 25% w/w API-loaded HPMCAS amorphous solid dispersion.

  • Solvent Selection: Prepare a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 2:1 (v/v) ratio. Causality: DCM effectively solubilizes the lipophilic API, while MeOH ensures complete solvation of the HPMCAS polymer chains, preventing phase separation during atomization[4].

  • Solution Preparation: Dissolve 2.5 g of 3-(3-Fluoro-4-methoxyphenyl)pyridine and 7.5 g of HPMCAS in 100 mL of the solvent mixture. Stir continuously until optically clear.

  • Spray Drying Parameters: Process the solution using a lab-scale spray dryer (e.g., Büchi B-290) with the following parameters:

    • Inlet Temperature: 75°C (Optimized to ensure rapid evaporation without thermal degradation)[3].

    • Aspirator: 100%

    • Pump Speed: 15% (~4.5 mL/min)

    • Atomization Gas Flow: 400 L/h

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH limits.

Self-Validation System (Solid-State Verification): The protocol is validated if Modulated Differential Scanning Calorimetry (mDSC) reveals a single glass transition temperature (Tg) between the Tg of the pure amorphous API and the pure polymer, confirming a homogeneous molecular dispersion. Furthermore, Powder X-Ray Diffraction (PXRD) must display a broad amorphous halo with an absolute absence of sharp Bragg peaks[3].

Protocol 2: Two-Stage Biorelevant Dissolution Testing

Objective: Validate the in vitro performance and supersaturation maintenance of the ASD[2].

  • Gastric Phase: Introduce 100 mg (API equivalent) of the ASD into 500 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C using USP Apparatus II at 50 rpm. Sample at 15, 30, and 60 minutes.

  • Intestinal Shift: At 60 minutes, add concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer to rapidly shift the pH to 6.8.

  • Supersaturation Monitoring: Sample at 5, 15, 30, 60, and 90 minutes post-shift. Filter samples immediately through a 0.2 µm PTFE syringe filter and quantify via HPLC.

Self-Validation System (Performance Verification): The system validates itself if the API concentration in the gastric phase remains <10% (confirming enteric protection) and the concentration in the intestinal phase rapidly peaks and remains at least 5-fold higher than the thermodynamic solubility of the crystalline free base for the full 90-minute duration[2].

G Sol API + HPMCAS in Solvent SD Spray Drying (Atomization/Drying) Sol->SD ASD Solid Dispersion (Amorphous) SD->ASD Val1 mDSC & PXRD (Solid-State Check) ASD->Val1 Val2 Two-Stage Dissolution (In Vitro Performance) ASD->Val2 Pass1 Single Tg, No Bragg Peaks Val1->Pass1 Pass2 Maintained Supersaturation Val2->Pass2

Spray drying workflow and self-validating analytical framework for ASD formulations.

Formulation Strategy II: Lipophilic Salts & SEDDS

Causality & Rationale

While ASDs address dissolution rate, highly lipophilic APIs (LogP > 3) are prime candidates for Self-Emulsifying Drug Delivery Systems (SEDDS), which present the drug to the GI tract in a pre-solubilized lipid matrix, effectively bypassing dissolution entirely and mitigating food effects[1].

However, the free base of 3-(3-Fluoro-4-methoxyphenyl)pyridine may lack sufficient solubility in standard lipid excipients to achieve a therapeutically relevant dose. By reacting the weakly basic pyridine nitrogen with a bulky, lipophilic acidic counterion (e.g., docusate or oleic acid), a lipophilic salt or API-Ionic Liquid (API-IL) is formed. This disrupts the crystal lattice, drastically lowering the melting point and exponentially increasing solubility in lipid vehicles compared to the free base[5].

Protocol 3: Lipophilic Salt Metathesis and SEDDS Preparation

Objective: Synthesize a lipophilic salt of the API and formulate it into a microemulsion pre-concentrate.

  • Salt Metathesis: Dissolve equimolar amounts of 3-(3-Fluoro-4-methoxyphenyl)pyridine hydrochloride and sodium docusate in a biphasic mixture of water and ethyl acetate. Causality: The inorganic byproduct (NaCl) partitions into the aqueous phase, while the highly lipophilic API-docusate salt partitions into the organic phase[5].

  • Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the ethyl acetate under reduced pressure to yield the API-docusate lipophilic salt (often a viscous liquid or low-melting solid).

  • SEDDS Formulation: Formulate the pre-concentrate by dissolving the API-docusate salt in a ternary lipid mixture:

    • 30% w/w Capmul MCM (Lipid solvent/solubilizer)

    • 50% w/w Kolliphor EL (Primary surfactant)

    • 20% w/w Transcutol HP (Co-solvent)

  • Homogenization: Vortex the mixture at 40°C until a visually isotropic, clear solution is obtained.

Self-Validation System (Emulsification Verification): Dilute 100 µL of the SEDDS pre-concentrate into 250 mL of 37°C water under mild agitation. The protocol is validated if the mixture spontaneously forms a transparent or slightly translucent microemulsion. Dynamic Light Scattering (DLS) must confirm a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) of <0.2, ensuring robust and predictable in vivo absorption.

Quantitative Data Summaries

Table 1: Target Physicochemical Parameters & Formulation Implications

ParameterPredicted Value / CharacteristicFormulation Implication
pKa (Pyridine Nitrogen) ~4.5 - 5.5High gastric solubility; critical risk of rapid intestinal precipitation[2].
LogP > 3.0Highly lipophilic; favorable for lipid-based delivery and API-IL formation[5].
Melting Point (Tm) High (Rigid biaryl system)High lattice energy limits dissolution; necessitates amorphization or salt formation[1].

Table 2: Comparative Formulation Performance Metrics (Representative Targets)

Formulation PrototypeGastric Solubility (SGF, pH 1.2)Intestinal Solubility (FaSSIF, pH 6.8)Physical Stability (Accelerated 40°C/75% RH)
Crystalline Free Base High (>10 mg/mL)Low (<0.01 mg/mL)Stable (Crystal lattice intact)
HPMCAS-ASD (25% Load) Low (<0.1 mg/mL)High (Supersaturated, ~2.5 mg/mL)Stable (Single Tg maintained, no Bragg peaks)
Lipophilic Salt SEDDS N/A (Lipid Encapsulated)High (Microemulsion, >5.0 mg/mL)Stable (No API precipitation upon dilution)

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) . mydrreddys.com. 1

  • Formulating with Less API: Exploring the Application of API Sparing Techniques in Oral Drug Development . tabletscapsules.com. 2

  • LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery . drug-dev.com. 5

  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients . mdpi.com. 3

  • AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets . drug-dev.com. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 3-(3-Fluoro-4-methoxyphenyl)pyridine

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(3-Fluoro-4-methoxyphenyl)pyridine in aqueous buffers. We will explo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(3-Fluoro-4-methoxyphenyl)pyridine in aqueous buffers. We will explore the physicochemical properties of the compound and detail systematic strategies to enhance its solubility for reliable use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(3-Fluoro-4-methoxyphenyl)pyridine poorly soluble in neutral aqueous buffers?

A1: The poor aqueous solubility of this compound stems from its molecular structure. It possesses a calculated LogP (XlogP) of 2.5, which indicates significant lipophilicity (hydrophobicity).[1] The molecule consists of a hydrophobic fluorinated methoxyphenyl ring system and a pyridine ring. While the pyridine nitrogen offers a site for protonation, in its neutral (free base) form, the molecule as a whole is not readily solvated by water, leading to low solubility at neutral pH.

Q2: How does pH influence the solubility of this compound?

A2: The pyridine ring contains a basic nitrogen atom that can accept a proton (H⁺). The pKa of the conjugate acid (the protonated form) of pyridine is approximately 5.2.[2][3] While the exact pKa of 3-(3-Fluoro-4-methoxyphenyl)pyridine is not experimentally defined in readily available literature, it is expected to be in a similar range.

According to the Henderson-Hasselbalch equation, when the pH of the aqueous buffer is significantly below the pKa, the pyridine nitrogen will be predominantly protonated.[4][5][6] This creates a positively charged species (a pyridinium salt) which is much more polar and, therefore, significantly more soluble in water than the neutral free base. Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form.

Q3: What is a logical starting point for improving the solubility of my compound?

A3: The most direct and often most effective initial approach is pH adjustment . Given the basic nature of the pyridine moiety, lowering the pH of your buffer is the first logical step. Preparing a stock solution in an acidic vehicle (e.g., 0.1 N HCl) or directly dissolving the compound in a buffer with a pH of 4-5 will likely yield a significant increase in solubility. If this is not feasible for your experimental system, exploring the use of co-solvents or cyclodextrins would be the next logical steps.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides a systematic approach to troubleshooting and overcoming solubility issues.

Problem: My compound precipitates when added to a neutral buffer (e.g., PBS at pH 7.4).

This is the most common issue, typically encountered when a DMSO stock solution of the compound is diluted into an aqueous buffer for a biological assay. This is often referred to as poor "kinetic" solubility.[7]

Solution A: pH Adjustment (Ionization)
  • Mechanism of Action: This strategy leverages the basicity of the pyridine nitrogen. By lowering the pH of the buffer to at least 1-2 units below the compound's pKa, we can ensure that over 90-99% of the molecules are in their protonated, charged, and more soluble salt form.

  • When to Use: This is the preferred method when your downstream application can tolerate a lower pH. It is often the most effective and cleanest method, as it does not introduce organic solvents or complexing agents that could interfere with assays.

  • Experimental Workflow:

    • Prepare a series of buffers across a range of pH values (e.g., pH 7.4, 6.0, 5.0, 4.0). Common biological buffers include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), and Acetate (pH 3.6-5.6).

    • Prepare a concentrated stock solution of your compound in DMSO (e.g., 10 mM).

    • Add a small aliquot of the DMSO stock to each buffer to reach the desired final concentration (ensure the final DMSO concentration is low and consistent, e.g., <1%).

    • Incubate for a set period (e.g., 1-2 hours at room temperature).[8]

    • Visually inspect for precipitation or use a turbidimetric plate reader to quantify precipitation.[8][9]

    • For a quantitative result, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant via HPLC-UV or LC-MS.

  • Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

Solution B: Co-solvent Addition (Polarity Reduction)
  • Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system. This makes the environment more favorable for a lipophilic compound like 3-(3-Fluoro-4-methoxyphenyl)pyridine to dissolve.

  • When to Use: Use this method when pH adjustment is not possible due to assay constraints (e.g., cell viability, enzyme activity is pH-sensitive). Be aware that co-solvents themselves can affect biological systems, so proper vehicle controls are critical.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

  • Experimental Workflow:

    • Prepare your primary aqueous buffer (e.g., PBS, pH 7.4).

    • Create a series of buffer/co-solvent mixtures (e.g., 5%, 10%, 20% v/v of Ethanol in PBS).

    • Add your compound (either as a solid or from a DMSO stock) to each mixture to the desired final concentration.

    • Agitate, incubate, and analyze solubility as described in the pH adjustment workflow.

  • Caution: High concentrations of organic solvents can denature proteins or disrupt cell membranes. Always determine the maximum tolerable co-solvent concentration for your specific assay in a separate vehicle control experiment.

Solution C: Cyclodextrin Encapsulation (Complexation)
  • Mechanism of Action: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[1][10] The lipophilic phenyl portion of your compound can become encapsulated within this cavity, forming a "host-guest" inclusion complex.[1][10][] This complex has a hydrophilic exterior, allowing the entire package to dissolve readily in water.[1][]

  • When to Use: This is an excellent alternative when both pH and co-solvents are incompatible with your experiment. It is widely used in pharmaceutical formulations to improve the solubility of poorly soluble drugs.[12]

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

    • These derivatives have improved solubility and safety profiles over the parent β-cyclodextrin.[13]

  • Experimental Workflow:

    • Prepare a solution of the cyclodextrin (e.g., 10% w/v HP-β-CD) in your desired aqueous buffer.

    • Add the solid compound directly to the cyclodextrin solution.

    • Vortex and/or sonicate the mixture, then allow it to equilibrate (e.g., shake overnight at room temperature).

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Quantify the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS.

Data Summary & Decision Making

The following table summarizes the primary solubilization strategies.

StrategyMechanismTypical ConcentrationProsCons
pH Adjustment Ionization of the basic pyridine nitrogen to form a soluble salt.pH 2-3 units below pKaHighly effective; introduces minimal foreign substances.Not suitable for pH-sensitive assays; may alter compound activity.
Co-solvents Reduces the polarity of the aqueous solvent.1-20% (v/v)Easy to implement; can be effective for very hydrophobic compounds.May interfere with biological assays; requires careful vehicle controls.
Cyclodextrins Encapsulation of the hydrophobic moiety in a soluble complex.2-40% (w/v)Biocompatible; often used in vivo; can improve stability.Can be expensive; may alter drug-receptor binding kinetics.
Solubilization Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate solubilization method.

G start Start: Compound Precipitates in Aqueous Buffer q1 Is the experimental assay tolerant to a lower pH (e.g., pH 4-5)? start->q1 pH_adjust Strategy 1: Use pH Adjustment (e.g., Acetate Buffer pH 4.5) q1->pH_adjust  Yes q2 Is the assay tolerant to low levels (<10%) of organic co-solvents? q1->q2 No success Success: Compound is Soluble pH_adjust->success cosolvent Strategy 2: Screen Co-solvents (EtOH, PEG 400) q2->cosolvent  Yes cyclodextrin Strategy 3: Use Cyclodextrins (HP-β-CD, SBE-β-CD) q2->cyclodextrin No cosolvent->success cyclodextrin->success

Caption: Decision workflow for selecting a solubilization strategy.

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Screening by pH Adjustment
  • Buffer Preparation: Prepare 100 mM buffer stocks: Sodium Acetate (pH 4.0, 5.0), MES (pH 6.0), and Phosphate (pH 7.4).

  • Compound Stock: Prepare a 10 mM stock solution of 3-(3-Fluoro-4-methoxyphenyl)pyridine in 100% DMSO.

  • Assay Plate Preparation: In a 96-well polypropylene plate, add 198 µL of each buffer to different wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well to achieve a final concentration of 100 µM (final DMSO concentration is 1%). Include buffer-only and buffer + 1% DMSO wells as controls.

  • Incubation: Seal the plate and shake at room temperature (~300 rpm) for 2 hours.

  • Analysis (Turbidimetry): Read the absorbance of the plate at 620 nm. An increase in absorbance relative to the DMSO control indicates precipitation.

  • Analysis (Quantification): Alternatively, centrifuge the plate (e.g., 3000 x g for 10 min). Carefully transfer 100 µL of the supernatant to a new plate and analyze the concentration by a validated HPLC-UV or LC-MS/MS method.

Mechanism of pH-Dependent Solubilization

Caption: Equilibrium between the neutral and protonated forms of the compound.

References

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180.

  • PubChem. (n.d.). 3-(3-fluoro-4-methoxyphenyl)pyridine. National Center for Biotechnology Information.

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035.

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 585.

  • BioDuro. (n.d.). ADME Solubility Assay.

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.

  • Science Notes. (2023, March 25). Henderson Hasselbalch Equation and Examples.

  • Touro University. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.

  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical Sciences and Research, 10(4), 695-703.

  • Save My Exams. (n.d.). The Henderson-Hasselbalch Equation.

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567.

  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

  • Fiveable. (n.d.). 8.9 Henderson-Hasselbalch Equation | AP Chemistry.

  • ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A.

  • National Institutes of Health. (2012). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 17(11), 13158–13168.

  • U.S. Food & Drug Administration. (n.d.). Generally Recognized as Safe (GRAS).

  • University of Calgary. (n.d.). The Henderson-Hasselbalch Equation. UCalgary Chemistry Textbook.

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

Sources

Optimization

Technical Support Center: Troubleshooting 3-(3-Fluoro-4-methoxyphenyl)pyridine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields during the Suzuki-Miyaura cross-coupling of 3-halopyridines with (3-fluoro-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields during the Suzuki-Miyaura cross-coupling of 3-halopyridines with (3-fluoro-4-methoxyphenyl)boronic acid.

Synthesizing pyridine biaryls presents unique mechanistic challenges. Pyridine substrates can act as competitive ligands, poisoning the palladium catalyst, while electron-rich boronic acids are highly susceptible to premature decomposition. This guide provides a causality-driven approach to diagnose, troubleshoot, and optimize your reaction.

Diagnostic Workflow

Before altering your protocol, analyze your crude reaction mixture via LC-MS or quantitative NMR to determine the precise failure point. Use the diagnostic decision tree below to identify the root cause of your low yield.

DiagnosticWorkflow Start Low Yield of 3-(3-Fluoro-4-methoxyphenyl)pyridine Check Analyze Crude by LC-MS/NMR Start->Check Path1 Unreacted 3-Halopyridine Remains Check->Path1 Path2 Boronic Acid Consumed, SM Remains Check->Path2 Path3 Significant Homocoupling Observed Check->Path3 Sol1 Catalyst Poisoning by Pyridine. Use XPhos/SPhos & Pd(OAc)2 Path1->Sol1 Sol2 Protodeboronation Occurring. Lower Temp, Use K3PO4/H2O Path2->Sol2 Sol3 Oxygen Ingress. Strict Freeze-Pump-Thaw Degassing Path3->Sol3

Diagnostic workflow for troubleshooting low-yielding pyridine cross-coupling reactions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My LC-MS shows unreacted 3-bromopyridine, even after 24 hours. Why is the reaction stalling?

A: Catalyst Deactivation via Pyridine N-Coordination. The nitrogen lone pair of 3-bromopyridine (and your desired product) has a strong affinity for the empty d-orbitals of the Pd(II) intermediate[1][2]. This coordination forms highly stable, off-cycle complexes that halt the oxidative addition step.

  • The Solution: Switch to bulky, electron-rich Buchwald ligands such as XPhos or SPhos[3]. The extreme steric bulk of the dicyclohexylphosphine moiety creates a protective "shield" around the palladium center. This physically prevents the pyridine nitrogen from coordinating, while the electron-rich nature of the ligand accelerates the necessary oxidative addition into the C-Br bond[2][3].

Q2: I am seeing complete consumption of the boronic acid, but my 3-bromopyridine remains intact. LC-MS shows a large peak at m/z 126. What is happening?

A: Base-Catalyzed Protodeboronation. The peak at m/z 126 corresponds to 1-fluoro-2-methoxybenzene, the deboronated side product. The carbon-boron bond is susceptible to cleavage by proton sources (like water) under basic conditions[4]. Because your boronic acid has an electron-donating methoxy group, its nucleophilic character makes it highly prone to this decomposition pathway, which directly competes with transmetalation[5].

  • The Solution: Lower the reaction temperature to 80 °C and switch to a milder base. Replacing harsh bases like NaOH or Cs₂CO₃ with K₃PO₄ provides enough basicity to form the reactive boronate species required for transmetalation without accelerating the protodeboronation pathway[4]. Alternatively, use the pinacol ester (Bpin) derivative of the boronic acid, which acts as a "slow-release" mechanism[4].

Q3: My reaction yields a significant amount of a byproduct with m/z 306. How do I prevent this?

A: Oxygen-Promoted Homocoupling. A mass of 306 indicates the homocoupled dimer of your boronic acid. This occurs when trace oxygen infiltrates the reaction vessel. Oxygen rapidly oxidizes the active Pd(0) catalyst to a Pd(II) species, which then undergoes transmetalation with two equivalents of the boronic acid, followed by reductive elimination to form the dimer[6].

  • The Solution: Standard nitrogen balloon purging is insufficient for sensitive Suzuki couplings. You must implement rigorous degassing of your solvent mixture using the freeze-pump-thaw method (minimum 3 cycles) prior to adding the palladium catalyst[6].

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (3-Halopyridine) Pd0->OA Homo Homocoupling (O2 Promoted) Pd0->Homo PdII Pd(II) Intermediate OA->PdII TM Transmetalation (Boronic Acid) PdII->TM Poison Catalyst Deactivation (Pyridine N-coordination) PdII->Poison RE Reductive Elimination TM->RE Proto Protodeboronation (Side Reaction) TM->Proto RE->Pd0 Regeneration Product Coupled Product RE->Product

Suzuki-Miyaura catalytic cycle highlighting critical failure points in pyridine couplings.

Quantitative Data: Component Optimization

The table below summarizes the causality of different reagent combinations when coupling 3-bromopyridine with (3-fluoro-4-methoxyphenyl)boronic acid.

Catalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene / H₂O100< 25%Sluggish oxidative addition; severe catalyst poisoning by pyridine.
Pd(dppf)Cl₂Cs₂CO₃ (3.0)DMF / H₂O9040%High conversion of boronic acid, but heavy protodeboronation observed.
Pd₂(dba)₃ / PCy₃K₃PO₄ (2.0)Dioxane / H₂O9065%Improved yield, but some homocoupling due to residual oxygen in Dioxane.
Pd(OAc)₂ / XPhos K₃PO₄ (2.0) Dioxane / H₂O 80 > 88% Optimal. Steric shielding prevents poisoning; mild base limits deboronation.

Validated Experimental Protocol

This self-validating protocol utilizes the optimized conditions from the data table above to ensure high-yield synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyridine.

Reagents Required:

  • 3-Bromopyridine (1.0 equiv, 1.0 mmol)

  • (3-Fluoro-4-methoxyphenyl)boronic acid (1.2 equiv, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos ligand (0.04 equiv, 4 mol%)

  • Potassium phosphate tribasic[K₃PO₄] (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / HPLC-grade H₂O (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

  • Solvent Preparation (Critical): Prepare 10 mL of a 4:1 mixture of 1,4-Dioxane and H₂O in a Schlenk flask. Submerge the flask in liquid nitrogen until frozen, apply high vacuum for 5 minutes, seal, and thaw in a warm water bath. Repeat this Freeze-Pump-Thaw cycle three times to ensure complete oxygen removal. Backfill with Argon.

  • Reagent Loading: To an oven-dried, Argon-purged reaction vial equipped with a magnetic stir bar, add 3-bromopyridine, (3-fluoro-4-methoxyphenyl)boronic acid, and K₃PO₄.

  • Catalyst Addition: Inside an inert-atmosphere glovebox (or under a heavy stream of Argon), add Pd(OAc)₂ and XPhos to the vial.

  • Reaction Initiation: Transfer the degassed Dioxane/H₂O solvent to the reaction vial via a gas-tight syringe. Seal the vial tightly with a Teflon-lined crimp cap.

  • Heating & Stirring: Place the vial in a pre-heated oil bath at 80 °C. Stir vigorously (800+ RPM) to ensure the biphasic mixture acts as a pseudo-homogeneous system.

    • Self-Validation Checkpoint 1: The solution should turn a clear golden-yellow or light orange. If the solution rapidly turns black and precipitates form within the first 10 minutes, oxygen has infiltrated and the palladium has crashed out as "Palladium Black."

  • Monitoring: After 12 hours, sample 10 µL of the organic layer, dilute in LC-MS grade Methanol, and analyze.

    • Self-Validation Checkpoint 2: The UV trace should show the complete disappearance of 3-bromopyridine and the emergence of the product mass (m/z 204.08 for [M+H]⁺).

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Chenoweth et al. "Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging." The Journal of Organic Chemistry. Available at:[Link]

  • Zhang, G., Li, Y., & Liu, J. "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances. Available at:[Link]

  • Royal Society of Chemistry. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1." RSC Books. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 3-(3-Fluoro-4-methoxyphenyl)pyridine Analysis

Welcome to the technical support center dedicated to the robust analysis of 3-(3-Fluoro-4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the robust analysis of 3-(3-Fluoro-4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop, optimize, or troubleshoot High-Performance Liquid Chromatography (HPLC) methods for this and structurally similar compounds. Here, we will move beyond simple procedural steps to explore the underlying chromatographic principles, ensuring you can build resilient and reliable analytical methods.

Our focus is on providing practical, in-depth solutions in a direct question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: Common Retention Time Issues

Unstable retention times are a primary source of failed system suitability tests and unreliable data. This section addresses the most common retention time problems and provides a systematic approach to diagnosis and resolution.

Question 1: My retention time is consistently drifting or shifting in one direction over a sequence of injections. What is the cause?

Answer:

Consistent retention time drift is almost always a sign of a system that has not reached equilibrium or is undergoing a slow, systematic change. The most common culprits are related to the column and the mobile phase.

Probable Causes & Solutions:

  • Inadequate Column Equilibration: A column requires a sufficient volume of the mobile phase to pass through it before the stationary phase is fully saturated and in equilibrium.[1] If equilibration is incomplete, you will observe retention times shifting, typically to shorter times, as the column becomes fully conditioned.

    • Solution: Before starting any analysis, ensure the column is equilibrated with the initial mobile phase conditions for at least 10-20 column volumes.[1] For a standard 4.6 x 150 mm column, this equates to a 15-30 minute flush at 1.0 mL/min. If your mobile phase contains additives like ion-pairing reagents, a much longer equilibration time may be necessary.[1]

  • Mobile Phase Composition Change: The organic solvent in a reversed-phase mobile phase (e.g., acetonitrile or methanol) is often more volatile than the aqueous component. Evaporation can slowly increase the aqueous percentage, strengthening the mobile phase and causing retention times to increase.

    • Solution: Keep mobile phase reservoirs tightly capped. Use a solvent inlet filter that minimizes the opening of the reservoir. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation.[2]

  • Temperature Fluctuations: Column temperature is a critical but often overlooked parameter. A change of just 1°C can alter retention times by 1-2%.[2][3] If your laboratory experiences temperature swings throughout the day, your retention times will drift accordingly.[2]

    • Solution: The use of a thermostatically controlled column compartment is essential for stable retention times.[2][4] Set the temperature at least 5-10°C above the highest expected ambient temperature to ensure consistent control.

  • Column Contamination or Degradation: Slow accumulation of strongly retained sample components can alter the stationary phase chemistry, leading to a gradual shift in retention. Similarly, operating at a pH outside the column's stable range (typically pH 2-8) can cause hydrolysis of the bonded phase, leading to irreversible changes in retention.[3]

    • Solution: Implement a robust column washing procedure after each analytical sequence. If you suspect contamination, flush the column with a strong, compatible solvent. Always operate within the pH limits recommended by the column manufacturer.

Question 2: My retention time is fluctuating randomly from one injection to the next. What should I investigate?

Answer:

Random, unpredictable retention time "jitter" usually points to mechanical or hardware issues within the HPLC system, particularly with the pump and solvent delivery system.

Probable Causes & Solutions:

  • Pump and Flow Rate Instability: Worn pump seals, faulty check valves, or trapped air bubbles can lead to an inconsistent and fluctuating flow rate.[2][4] Since retention time is inversely proportional to the flow rate, any fluctuation in flow will directly manifest as retention time variability.

    • Solution: Regularly purge all solvent lines to remove air bubbles.[2][4] If the problem persists, inspect and replace pump seals and check valves as part of routine preventive maintenance. You can verify the pump's performance by measuring the flow rate directly using a graduated cylinder and a stopwatch.[3]

  • Inadequate Mobile Phase Mixing/Proportioning: For gradient methods or isocratic methods using a low-pressure mixing pump, issues with the proportioning valves can cause the mobile phase composition to vary between injections.[2]

    • Solution: Ensure the mobile phase components are thoroughly degassed before use to prevent bubble formation in the proportioning valves. If you suspect a valve is malfunctioning, you can diagnose this by running a step-gradient test and observing the baseline for smoothness.

  • Injector Issues: A malfunctioning autosampler injector can introduce variability. This could be due to leaks in the injector valve or inconsistent sample loop filling.

    • Solution: Inspect the injector for any signs of leaks (e.g., salt deposits around fittings).[2] Perform an injector leak test if available in your system's software. Ensure the injection volume is appropriate for the loop size to prevent partial injections.

Workflow for Troubleshooting Retention Time Instability

The following diagram outlines a systematic approach to diagnosing and resolving retention time issues.

G Start Retention Time Issue Observed Pattern What is the pattern of the shift? Start->Pattern Gradual Consistent Drift / Gradual Shift Pattern->Gradual Gradual Random Random Fluctuation / Jitter Pattern->Random Random Cause_Gradual Potential Causes: 1. Column Equilibration 2. Mobile Phase Change 3. Temperature Fluctuation Gradual->Cause_Gradual Cause_Random Potential Causes: 1. Pump / Flow Rate 2. Mobile Phase Mixing 3. Injector Issues Random->Cause_Random Sol_Equilibration Solution: Equilibrate for 10-20 column volumes. Cause_Gradual->Sol_Equilibration Sol_MobilePhase Solution: Use fresh, capped mobile phase. Cause_Gradual->Sol_MobilePhase Sol_Temp Solution: Use a column oven. Cause_Gradual->Sol_Temp Sol_Pump Solution: Purge system, check pump seals & valves. Cause_Random->Sol_Pump Sol_Mixing Solution: Degas solvents, test proportioning valves. Cause_Random->Sol_Mixing Sol_Injector Solution: Inspect for leaks, perform injector test. Cause_Random->Sol_Injector

Caption: A logical workflow for troubleshooting HPLC retention time instability.

Frequently Asked Questions (FAQs)

This section addresses common questions related to method development and optimization for 3-(3-Fluoro-4-methoxyphenyl)pyridine.

Question 3: What are the recommended starting conditions for developing an HPLC method for 3-(3-Fluoro-4-methoxyphenyl)pyridine?

Answer:

A robust starting point is crucial for efficient method development. Based on the structure of the analyte—a substituted pyridine—a reversed-phase method is most appropriate.

ParameterRecommended Starting ConditionRationale
Column L1 (C18), 4.6 x 150 mm, 5 µmA C18 column provides good hydrophobic retention for aromatic compounds. Modern, high-purity, end-capped columns are recommended to minimize peak tailing.[5][6]
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7) or 20 mM Potassium Phosphate buffer (pH 3.0)The analyte is a basic compound. A low pH mobile phase ensures the pyridine nitrogen is protonated and silanol groups on the column are suppressed, leading to better peak shape.[5]
Mobile Phase B Acetonitrile or MethanolAcetonitrile typically provides sharper peaks and lower backpressure compared to methanol.
Gradient 10% to 90% B over 15 minutesA scouting gradient is the most efficient way to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.[4]
Detection UV at approx. 260-270 nmAromatic pyridines typically have strong absorbance in this region. A UV scan of the analyte should be performed to determine the absorbance maximum.
Injection Vol. 10 µLA good starting point, but should be optimized to avoid column overload.
Question 4: How does mobile phase pH affect the retention and peak shape of 3-(3-Fluoro-4-methoxyphenyl)pyridine?

Answer:

Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like your analyte. The key is the relationship between the mobile phase pH and the analyte's pKa.

The analyte has a basic pyridine nitrogen. While the exact pKa of 3-(3-Fluoro-4-methoxyphenyl)pyridine is not readily published, the pKa of the parent 3-fluoropyridine is approximately 2.97.[7][8][9] The electron-donating methoxy group on the phenyl ring may slightly increase this value.

The Henderson-Hasselbalch Principle in HPLC:

  • When pH << pKa (e.g., pH < 2.0): The analyte will be fully protonated (positively charged). In reversed-phase, this makes it more polar, leading to less retention (earlier elution).

  • When pH ≈ pKa (e.g., pH 2.5 - 3.5): The analyte exists as a mixture of its protonated and neutral forms. Operating in this range can lead to broad or split peaks and is generally avoided.

  • When pH >> pKa (e.g., pH > 4.0): The analyte will be in its neutral form. This makes it more hydrophobic, leading to more retention (later elution).

Impact on Peak Shape: For basic compounds, poor peak shape (tailing) is often caused by secondary ionic interactions between the protonated analyte and deprotonated, acidic silanol groups on the silica surface of the column.[5]

  • Low pH (e.g., < 3.0): At a low pH, the silanol groups are protonated (neutral, Si-OH), which suppresses this unwanted ionic interaction. This is why a low pH mobile phase is the recommended starting point for achieving sharp, symmetrical peaks for basic analytes.[5]

  • High pH (e.g., > 8.0): At high pH, the analyte is neutral, which also prevents the ionic interaction. However, this requires a pH-stable column, as traditional silica columns will dissolve at high pH.[6]

Mobile Phase pHAnalyte StateSilanol StateExpected RetentionExpected Peak Shape
pH < 2.5 Protonated (+)Neutral (Si-OH)ShorterSymmetrical
pH 4.5 - 7.0 NeutralDeprotonated (SiO-)LongerPotential for Tailing
pH > 8.0 *NeutralDeprotonated (SiO-)LongestSymmetrical

*Requires a specialized high-pH stable column.

Experimental Protocol: Systematic Mobile Phase Optimization

Objective: To systematically determine the optimal mobile phase pH and organic solvent ratio for the analysis of 3-(3-Fluoro-4-methoxyphenyl)pyridine, ensuring adherence to system suitability criteria as outlined in standards like USP <621>.[10][11][12]

Methodology:

  • System Preparation:

    • Install a C18, 4.6 x 150 mm, 5 µm column and set the column oven to 30°C.

    • Set the flow rate to 1.0 mL/min and the UV detector to the determined λmax.

    • Prepare a standard solution of the analyte at approximately 10 µg/mL in 50:50 water:acetonitrile.

  • Step 1: pH Screening (Peak Shape Focus):

    • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase A2: 20 mM Ammonium Acetate in Water (pH ~6.8)

    • Mobile Phase B: Acetonitrile

    • Equilibrate the system thoroughly with 50% A1 / 50% B.

    • Make three replicate injections of the standard. Record retention time, peak area, and USP Tailing Factor.

    • Flush the system and column thoroughly with 50:50 water:acetonitrile.

    • Equilibrate the system thoroughly with 50% A2 / 50% B.

    • Make three replicate injections. Record the same parameters.

    • Analysis: Compare the tailing factor from both pH conditions. The pH that provides a tailing factor closer to 1.0 (ideally < 1.5) should be selected for further optimization.[10]

  • Step 2: Organic Solvent Ratio Optimization (Retention Time Focus):

    • Using the optimal aqueous mobile phase (A1 or A2) from Step 1, perform a series of isocratic runs with varying percentages of Acetonitrile (B).

    • Run 1: 40% B

    • Run 2: 50% B

    • Run 3: 60% B

    • Ensure the column is re-equilibrated for at least 10 column volumes between each change in composition.

    • Analysis: Plot the retention time vs. % Acetonitrile. Select the composition that provides a retention time that is sufficiently long for good resolution from the solvent front but short enough for an efficient run time (typically a retention factor, k, between 2 and 10).

  • Step 3: System Suitability Verification:

    • Using the final optimized conditions (selected pH and organic ratio), perform five or six replicate injections of the standard.

    • Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

    • Verify that the results meet the acceptance criteria defined by guidelines such as ICH Q2(R1) or USP <621>, which typically require %RSD for peak area to be ≤ 2.0%.[10][13][14][15]

References

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, March 8). Timberline Instruments. [Link]

  • Troubleshooting HPLC Column Retention Time Drift. (2025, October 15). Hawach. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC Retention Time Shift Troubleshooting - Tips and Suggestions. (2026, January 27). MicroSolv Technology Corporation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • HPLC Troubleshooting Guide. Sepax Technologies. [Link]

  • ICH Q2(R1) Validation of analytical procedures: text and methodology. (2005, November). ICH. [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015, May 20). ResearchGate. [Link]

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. (2025, November 3). Chrom Resource Center. [Link]

  • Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. (2010). Chemical Communications (RSC Publishing). [Link]

  • ICH Q2 Analytical Method Validation. (2023, June 29). Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2004, November 1). LCGC International. [Link]

  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. [Link]

  • USP Chapter 621: Overview & Key Points. (2017, June 28). Phenomenex. [Link]

  • Improved Peak Shape of a Basic Compound on Primesep B2 Column. SIELC Technologies. [Link]

  • USP 621 Key Requirements Explained (Timelines + Quick Questions). (2025, November 22). YouTube. [Link]

  • Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. (2014, February 1). Shimadzu. [Link]

  • Why it matters and how to get good peak shape. (2023, August 10). Agilent. [Link]

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. [Link]

  • Method Development for Fluorine Specific Detection using HPLC-ICPMS/MS. (2017). Slideshare. [Link]

  • 3-Fluoropyridine. PubChem. [Link]

  • Optimization and Validation Study of HPLC with Fluorescence Detection Method for Analysis of Benzo[C]Fluorine. (2018, June 30). ThaiScience. [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017, November 27). ACS Publications. [Link]

  • Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. (2024, October 8). Global NEST Journal. [Link]

  • Separation of aromatic fluoro-compound and aromatic nitro-compound. (1996, March 22).

Sources

Optimization

Technical Support Center: A Guide to Minimizing Side Reactions in the Synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyridine

Welcome to the technical support center for the synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical biar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical biaryl intermediate. Our focus is to provide in-depth, field-proven insights into overcoming common synthetic challenges, particularly the side reactions that can compromise yield and purity. Drawing from established organometallic principles and peer-reviewed literature, this document serves as both a troubleshooting manual and a strategic guide to optimizing your reaction outcomes.

The predominant synthetic route to 3-(3-Fluoro-4-methoxyphenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for C-C bond formation.[1][2] However, the reaction's complexity can lead to several competing pathways. This guide will address these issues in a practical, question-and-answer format, explaining the causality behind each experimental choice to ensure your protocols are robust and self-validating.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a significant amount of 4,4'-dimethoxy-2,2'-difluorobiphenyl in my crude product. What is causing this homocoupling side reaction and how can I prevent it?

A1: The formation of a symmetrical biaryl from your boronic acid starting material is a classic case of oxidative homocoupling. This side reaction not only consumes your valuable starting material, reducing the yield of the desired product, but also introduces a significant purification challenge. Homocoupling is primarily promoted by two factors: the presence of molecular oxygen and the prevalence of Pd(II) species in the catalytic cycle.[3][4][5]

The mechanism often involves the reaction of two boronic acid molecules with a Pd(II) salt, which is then reduced to Pd(0), or an oxidative pathway involving oxygen. To mitigate this, a multi-pronged approach focusing on rigorous control of the reaction atmosphere and catalyst selection is necessary.

Troubleshooting Strategies for Homocoupling:

Potential Cause Underlying Rationale Recommended Solution & Protocol
Oxygen Contamination Molecular oxygen can facilitate the oxidative dimerization of boronic acids, a common pathway for homocoupling.[3][6]Rigorous Degassing: Thoroughly degas all solvents (e.g., 1,4-dioxane, toluene) and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[6] Always maintain a positive pressure of inert gas throughout the reaction.
Use of Pd(II) Precatalyst Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can stoichiometrically react with the boronic acid to produce the homocoupled dimer and Pd(0).[4][5] While Pd(0) is the active catalyst, an excess of Pd(II) at the start can drive this side reaction.Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to ensure the catalytic cycle begins with the active species.[6] Add a Mild Reductant: If using a Pd(II) source, adding a mild reducing agent like potassium formate (1-2 equivalents) can help reduce Pd(II) to Pd(0) in situ without interfering with the main catalytic cycle.[4]
Suboptimal Ligand Choice The ligand's steric and electronic properties are critical. Less bulky or electron-poor ligands may not efficiently promote the final reductive elimination step, allowing side reactions to compete.[2]Employ Bulky, Electron-Rich Ligands: Use modern phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][7] Their steric bulk hinders the formation of intermediates leading to homocoupling, and their electron-donating nature accelerates the desired C-C bond formation.[7]
High Boronic Acid Concentration The homocoupling reaction is bimolecular with respect to the boronic acid. High instantaneous concentrations favor this undesired pathway.Slow Addition of Boronic Acid: Instead of adding all the boronic acid at once, dissolve it in a small amount of degassed solvent and add it dropwise to the reaction mixture over 30-60 minutes using a syringe pump.[7]
Q2: My primary byproduct is 2-fluoroanisole, corresponding to my boronic acid starting material minus the boronic acid group. What is this side reaction, and how do I address it?

A2: You are observing protodeborylation, arguably the most significant side reaction in Suzuki-Miyaura couplings, especially when using heteroaromatic or electronically modified boronic acids.[8] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your nucleophilic partner.

Protodeborylation is highly sensitive to the reaction's pH, temperature, and the presence of water.[8] Both acid- and base-catalyzed mechanisms exist, making the choice of base and control of reaction conditions paramount.

Key Strategies to Minimize Protodeborylation:

  • Use a More Stable Boron Reagent: While boronic acids are common, they can be susceptible to decomposition.[8] Consider using more stable boronic esters, such as pinacol esters (Bpin) or MIDA boronates.[8][9] These reagents provide a slower, more controlled release of the boronic acid into the catalytic cycle, minimizing its exposure to harsh conditions. For particularly challenging substrates, naphthalene-1,8-diaminato (dan)-substituted boron compounds offer remarkable stability against protodeborylation.[10][11]

  • Optimize the Base and Solvent System: The base is crucial for activating the boronic acid but can also promote its decomposition.

    • Base Selection: Test a range of bases. While strong bases can accelerate the reaction, they may also increase the rate of protodeborylation. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often a good starting point.[6]

    • Anhydrous Conditions: Where possible, minimizing water can suppress protodeborylation. However, some water is often necessary to solubilize the base. Use a carefully controlled solvent system like dioxane with a small, measured amount of water.

  • Control Reaction Temperature and Time: High temperatures and prolonged reaction times increase the likelihood of protodeborylation.[8]

    • Lowest Effective Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

    • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to avoid unnecessary exposure of the product and remaining boronic acid to the reaction conditions.

  • Adjust Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of the more stable coupling partner, typically the aryl halide, can help ensure that the catalyst preferentially reacts with it, improving the overall efficiency of the desired cross-coupling.[10]

Q3: The reaction is very slow or appears to stall before completion. What are the most common causes of low catalyst activity?

A3: A sluggish or stalled reaction points towards issues with the catalytic cycle. This can stem from several factors, from the purity of your reagents to the deactivation of the palladium catalyst.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive. If phosphine ligands are used, they can be oxidized by trace oxygen, which can destabilize the catalyst.[7] Furthermore, at high temperatures, palladium can precipitate as palladium black, removing it from the catalytic cycle.

    • Solution: Ensure a strictly inert atmosphere.[6] Use robust, sterically hindered ligands (e.g., Buchwald ligands) that protect the palladium center and prevent aggregation.[3]

  • Poor Reagent Purity or Stability: Impurities in starting materials can act as catalyst poisons. Boronic acids can also degrade upon storage.

    • Solution: Use high-purity reagents. Assess the purity of your boronic acid by NMR before use. If it has degraded, it may contain boric acid, which can interfere with the reaction.

  • Inadequate Base or Poor Solubility: The base must be sufficiently strong and soluble to activate the boronic acid for transmetalation. If the base or the boronate salt intermediate is not soluble in the reaction medium, the reaction will be slow.

    • Solution: Ensure your base is finely powdered to maximize surface area. If using a carbonate or phosphate base, a small amount of water in an aprotic solvent (e.g., Dioxane/H₂O 10:1) is often required to facilitate the reaction.[6] Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents and can be effective.

  • Incorrect Halide Partner: The reactivity of the aryl halide follows the order I > Br > OTf >> Cl. If you are using an aryl chloride, a specialized catalyst system (e.g., with a highly active Buchwald ligand) is typically required for efficient oxidative addition.

Visualizing the Process: Workflows and Mechanisms

To effectively troubleshoot, it is crucial to understand the underlying processes. The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for diagnosing common issues.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII_Complex Ar¹-Pd(II)Ln-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation + Ar²-B(OR)₂ (Base Activated) PdII_Diaryl Ar¹-Pd(II)Ln-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product (Ar¹-Ar²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or High Impurity in 3-(3-Fluoro-4-methoxyphenyl)pyridine Synthesis Identify Identify Byproducts by LC-MS / NMR Start->Identify Homocoupling Problem: Homocoupling (4,4'-dimethoxy-2,2'-difluorobiphenyl) Identify->Homocoupling Protodeborylation Problem: Protodeborylation (2-fluoroanisole) Identify->Protodeborylation Stalled Problem: Stalled Reaction (High % of Starting Materials) Identify->Stalled Sol_HC1 Check for Oxygen: - Degas Solvents Rigorously - Ensure Inert Atmosphere Homocoupling->Sol_HC1 Sol_HC2 Evaluate Catalyst: - Use Pd(0) Source - Use Bulky, Electron-Rich Ligand Homocoupling->Sol_HC2 Sol_PD1 Protect Boron: - Use Pinacol or MIDA Ester - Check Boronic Acid Quality Protodeborylation->Sol_PD1 Sol_PD2 Optimize Conditions: - Lower Temperature - Minimize Reaction Time - Screen Weaker Bases (K₃PO₄) Protodeborylation->Sol_PD2 Sol_Stalled Check Reagents & Conditions: - Verify Reagent Purity - Ensure Base is Soluble/Active - Use Appropriate Ligand for Halide Stalled->Sol_Stalled

Caption: A troubleshooting workflow for common Suzuki coupling side reactions.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyridine, incorporating best practices to minimize the side reactions discussed above.

Reaction: 3-Bromopyridine + (3-Fluoro-4-methoxyphenyl)boronic acid pinacol ester

Materials:

  • 3-Bromopyridine (1.0 eq)

  • (3-Fluoro-4-methoxyphenyl)boronic acid pinacol ester (1.2 eq)

  • XPhos Pd G3 (Palladium precatalyst, 0.02 eq)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq)

  • 1,4-Dioxane, anhydrous (degassed)

  • Deionized Water (degassed)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the (3-Fluoro-4-methoxyphenyl)boronic acid pinacol ester, finely powdered K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Evacuate and Backfill: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio). Begin stirring the mixture.

  • Substrate Addition: Add the 3-bromopyridine via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress every hour using TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 3-(3-Fluoro-4-methoxyphenyl)pyridine.[3]

References

  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Managing Protodeborylation in Suzuki Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki-Miyaura reactions for trifluoromethylated compounds. BenchChem Technical Support.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Dreher, S. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 503-507.
  • Czirok, G., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12474-12485.
  • Anderson, K. W., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity. Organic Process Research & Development, 11(3), 503-507. American Chemical Society.
  • Kubota, K., et al. (2024). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
  • Kubota, K., et al. (2023).
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

Sources

Troubleshooting

purification of 3-(3-Fluoro-4-methoxyphenyl)pyridine using flash column chromatography

A Senior Application Scientist's Guide to Flash Column Chromatography Welcome to the technical support center for the chromatographic purification of 3-(3-Fluoro-4-methoxyphenyl)pyridine. This guide is designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Flash Column Chromatography

Welcome to the technical support center for the chromatographic purification of 3-(3-Fluoro-4-methoxyphenyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation of this and structurally similar heterocyclic compounds. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purifications effectively.

The structure of 3-(3-Fluoro-4-methoxyphenyl)pyridine presents a unique purification challenge. It is a moderately polar molecule due to the methoxy and fluoro substituents and the aromatic rings.[1] Critically, the pyridine nitrogen introduces basicity, which can lead to undesirable interactions with the standard, slightly acidic silica gel stationary phase, often resulting in peak tailing and poor separation.[2] This guide will directly address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the flash chromatography purification of 3-(3-Fluoro-4-methoxyphenyl)pyridine.

Part 1: Method Development & Solvent Selection

Question 1: I'm starting my purification. What is the best initial solvent system to screen for TLC?

Answer: For a molecule with the polarity of 3-(3-Fluoro-4-methoxyphenyl)pyridine, a hexane/ethyl acetate system is the universal starting point.[3] It offers a good balance of polarity and resolving power for many compounds.

  • Initial Screening: Begin with a 7:3 mixture of Hexane:Ethyl Acetate. This is a good mid-polarity starting point.

  • Adjusting Polarity:

    • If the compound's Retention Factor (Rf) is too low (stuck at the baseline), increase the concentration of the more polar solvent, ethyl acetate.

    • If the Rf is too high (running with the solvent front), increase the concentration of the non-polar solvent, hexane.[1]

  • Alternative Systems: If you observe poor solubility or persistent separation issues, consider a dichloromethane/methanol system. This is generally more effective for polar compounds.[3] However, be cautious as methanol is a very strong polar solvent on silica gel; start with a low percentage (e.g., 1-5% MeOH in DCM).[4]

Question 2: My spot is streaking badly on the TLC plate. What's causing this and how do I get a sharp spot?

Answer: Streaking, or tailing, is a classic sign of a strong, undesirable interaction between a basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. The basic nitrogen on the pyridine ring is protonated by the silica, causing it to "stick" and elute slowly and unevenly.

To counteract this, you must neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.

  • Recommended Modifier: Add 0.1-1% triethylamine (TEA) or ammonia solution to your chosen eluent (e.g., Hexane/EtOAc + 0.5% TEA).[2] The amine modifier will preferentially bind to the acidic silica sites, allowing your pyridine derivative to travel through the column without strong ionic interactions, resulting in sharper peaks.

Question 3: What is the ideal Rf value to aim for on my TLC plate?

Answer: The optimal Rf value for transitioning from TLC to flash chromatography is between 0.15 and 0.35 .[5] This range provides the best balance between resolution, run time, and solvent consumption.

  • Why this range? There is an inverse relationship between a compound's Rf on a TLC plate and the number of column volumes (CV) it takes to elute from a column.[5]

    • An Rf < 0.15 will lead to very long elution times and broad peaks, consuming excessive solvent.

    • An Rf > 0.35 may result in rapid elution with insufficient separation from nearby impurities.[5]

TLC Rf ValueEstimated Elution Volume (CV)Assessment
0.1~10 CVPotentially long run time, broad peak.
0.25 ~4 CV Optimal for good resolution and efficient run time.
0.35~2.8 CVGood, but resolution may be compromised if impurities are close.[5]
0.5~2 CVHigh risk of co-elution with impurities.
Part 2: Column Operation & Troubleshooting

Question 4: My compound is eluting much faster than the TLC predicted and is mixing with impurities. What went wrong?

Answer: This is a common issue that can stem from several sources. The most frequent cause is overloading the column or using a sample loading solvent that is too strong.

  • Solvent Strength Issue: If you dissolve your crude sample in a solvent significantly stronger (more polar) than your starting mobile phase (e.g., dissolving in pure DCM or ethyl acetate when the mobile phase is 95:5 Hexane:EtOAc), the strong solvent will carry your compound down the column prematurely, ruining the separation. This is because the strong solvent effectively acts as the mobile phase initially, preventing proper adsorption onto the silica at the top of the column.[6]

  • Troubleshooting Steps:

    • Use a Weak Loading Solvent: Dissolve your sample in the weakest possible solvent it is soluble in, ideally the starting mobile phase itself or a non-polar solvent like dichloromethane in minimal volume.[7]

    • Dry Loading: If solubility is an issue, use the dry loading technique. Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (or an inert sorbent like Celite®), and evaporate the solvent to get a free-flowing powder.[8] This powder can then be loaded directly onto the top of your column bed. This ensures the sample is introduced to the mobile phase in a concentrated band, leading to superior separation.

Question 5: I'm seeing a broad, tailing peak for my product coming off the column, even after adding triethylamine.

Answer: While adding a base modifier is the first step, persistent tailing can indicate other issues.

  • Methanol's Effect: If you are using a Dichloromethane/Methanol system, be aware that methanol can interfere with mass transfer kinetics and sometimes lead to broader peaks if not optimized.[6]

  • Co-eluting Impurity: The "tail" may not be your product at all, but a closely eluting impurity. Analyze the leading edge, apex, and trailing edge of the peak by TLC to see if the composition is uniform.

  • Gradient Shape: A shallow, focused gradient can significantly sharpen peaks compared to an isocratic (single solvent mixture) elution. Modern flash systems can automatically generate an optimized gradient based on your TLC data.[9][10] A typical linear gradient starts with a solvent composition weaker than your TLC condition and gradually increases to a composition stronger than your TLC condition.[9]

Question 6: My product seems to have decomposed or is irreversibly stuck on the column. How can I check for this and prevent it?

Answer: Silica gel's acidity can sometimes catalyze the degradation of sensitive compounds. Pyridine derivatives are generally stable, but this is a possibility to consider.

  • Stability Test (2D TLC): Before running a large-scale column, you can test for on-silica stability.[11]

    • Spot your crude mixture on a TLC plate and run it in your chosen solvent system.

    • After the run, take the plate out, let it dry completely, and then turn it 90 degrees.

    • Run the plate again in the same solvent system.

    • If your compound is stable, you will see all the spots lying on a 45-degree diagonal line from the origin. If you see new spots that are not on this diagonal, it indicates your compound is degrading on the silica.[11]

  • Mitigation: If degradation is observed, you may need to switch to a less acidic or inert stationary phase, such as alumina or C18-functionalized silica (reverse phase).

Experimental Protocols
Protocol 1: TLC to Flash Gradient Method Development

This protocol outlines the workflow for developing a robust gradient method for flash chromatography starting from TLC analysis.

  • Prepare TLC Eluent: Prepare stock solutions of your chosen solvent system (e.g., Hexane/Ethyl Acetate) and a modified version containing 0.5% triethylamine (TEA).

  • Run Screening TLCs: Run TLC plates of your crude reaction mixture in several solvent compositions (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc with 0.5% TEA).

  • Identify Optimal Rf: Select the solvent system that gives your target compound, 3-(3-Fluoro-4-methoxyphenyl)pyridine, an Rf value between 0.15 and 0.35, with clear separation from major impurities.

  • Program the Gradient: Use the identified TLC condition as the central point for your gradient. A common algorithm used by flash systems is to start the gradient at a fraction of the strong solvent percentage and end at a multiple of it over ~10-12 column volumes (CV).[9][12]

    • Example: If your optimal TLC is 20% EtOAc in Hexane.

      • Initial Conditions (1 CV): 5% EtOAc in Hexane.

      • Linear Gradient (10 CV): Ramp from 5% to 40% EtOAc.

      • Wash Step (2 CV): Hold at 40% (or higher) EtOAc to elute highly polar impurities.

  • Perform the Run: Execute the purification on your flash system, collecting fractions based on the UV detector signal.

  • Analyze Fractions: Check the purity of the collected fractions by TLC before combining them for solvent evaporation.

Visualized Workflows
Diagram 1: TLC to Flash Method Development Workflow

G cluster_0 Method Development cluster_1 Flash Chromatography Execution TLC 1. Run TLC in Hexane/EtOAc + 0.5% TEA CheckRf 2. Analyze Rf of Target Compound TLC->CheckRf Rf_Good Rf is 0.15 - 0.35 CheckRf->Rf_Good Yes Rf_Low Rf < 0.15 (Stuck at baseline) CheckRf->Rf_Low No Rf_High Rf > 0.35 (Runs too fast) CheckRf->Rf_High No Gradient 3. Design Gradient around Optimal TLC Condition Rf_Good->Gradient Adjust_More_EtOAc Increase % EtOAc Rf_Low->Adjust_More_EtOAc Adjust_Less_EtOAc Decrease % EtOAc Rf_High->Adjust_Less_EtOAc Adjust_More_EtOAc->TLC Adjust_Less_EtOAc->TLC Load 4. Dry Load Sample onto Column Gradient->Load Run 5. Run Flash Chromatography Load->Run Collect 6. Collect & Analyze Fractions Run->Collect

Caption: Workflow for developing a flash chromatography method from TLC.

Diagram 2: Troubleshooting Poor Separation

G Start Problem: Poor Peak Shape (Tailing/Broadening) CheckBase Is 0.1-1% TEA or NH3 in the mobile phase? Start->CheckBase AddBase Action: Add 0.5% TEA to the eluent. CheckBase->AddBase No CheckLoading Was the sample Dry Loaded or loaded in a weak solvent? CheckBase->CheckLoading Yes AddBase->CheckLoading RedoLoading Action: Re-run using Dry Loading. CheckLoading->RedoLoading No CheckGradient Are you using a shallow gradient? CheckLoading->CheckGradient Yes RedoLoading->CheckGradient OptimizeGradient Action: Create a focused gradient over 10-12 CV. CheckGradient->OptimizeGradient No ConsiderSolvent Action: Try an alternative solvent system (e.g., DCM/Acetone or Toluene/EtOAc). CheckGradient->ConsiderSolvent Yes End Resolution Improved OptimizeGradient->End ConsiderSolvent->End

Caption: Decision tree for troubleshooting poor peak shape in flash chromatography.

References
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Rapid development of flash chromatography methods. ACS Publications. Retrieved from [Link]

  • BUCHI. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Flash Method Development in a Flash. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved from [Link]

  • Compound Interest. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2022, June 27). troubleshooring flash chromatography purification. r/Chempros. Retrieved from [Link]

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 23). Six key factors that impact flash chromatography. Retrieved from [Link]

  • DSpace@MIT. (n.d.). 4. Purification by Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 23). Why are my flash column chromatography peaks splitting?. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profile: 3-(3-Fluoro-4-methoxyphenyl)pyridine vs. Non-Fluorinated Analogs

The strategic incorporation of fluorine into biaryl systems is a cornerstone of modern drug design and materials science. Comparing 3-(3-Fluoro-4-methoxyphenyl)pyridine with its non-fluorinated analog, 3-(4-methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into biaryl systems is a cornerstone of modern drug design and materials science. Comparing 3-(3-Fluoro-4-methoxyphenyl)pyridine with its non-fluorinated analog, 3-(4-methoxyphenyl)pyridine , reveals profound differences in electronic distribution, synthetic reactivity, and metabolic stability. This guide provides an in-depth technical comparison of these two scaffolds, detailing the mechanistic causality behind their divergent behaviors and providing validated experimental protocols for their manipulation.

The "Fluorine Effect": Electronic and Physicochemical Perturbations

The introduction of a fluorine atom ortho to the methoxy group and meta to the pyridine linkage creates a complex "push-pull" electronic environment.

  • Inductive Withdrawal vs. Resonance Donation: Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) through the σ -bond framework. While its lone pairs can theoretically donate electron density via resonance (+M), the -I effect overwhelmingly dominates the adjacent C-H bonds .

  • Modulation of the Methoxy Group: The strong electron-donating (+M) nature of the methoxy group is subtly dampened by the adjacent fluorine. This prevents the anisole ring from being overly electron-rich, balancing the overall dipole moment of the biaryl system.

  • Metabolic Shielding: The C–F bond possesses an exceptionally high bond dissociation energy (~115 kcal/mol). This creates a robust metabolic shield, preventing oxidative cleavage by cytochrome P450 enzymes and significantly extending the molecule's in vivo half-life compared to the non-fluorinated analog .

G cluster_0 Structural Analogs A 3-(3-Fluoro-4-methoxyphenyl)pyridine (Fluorinated) C Inductive Withdrawal (-I) via C-F Bond A->C G Enhanced Metabolic Stability (CYP450 Resistance) A->G B 3-(4-methoxyphenyl)pyridine (Non-Fluorinated) D Increased C-H Acidity (Adjacent to F) C->D E Accelerated Oxidative Addition (as Aryl Halide) C->E F Regioselective C-H Arylation D->F

Electronic perturbations induced by fluorine and their downstream reactivity effects.

Comparative Reactivity in Synthetic Transformations

The electronic divergence between the fluorinated and non-fluorinated analogs dictates their behavior in transition-metal-catalyzed cross-coupling and late-stage functionalization.

Synthesis via Suzuki-Miyaura Cross-Coupling

When constructing the biaryl core from 3-pyridylboronic acid and the corresponding aryl bromide (4-bromo-2-fluoroanisole vs. 4-bromoanisole), the fluorinated halide exhibits superior reactivity. The electron-withdrawing nature of the fluorine atom lowers the energy of the C–Br σ

  • orbital (LUMO). This makes the bond significantly more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst, accelerating the rate-determining oxidative addition step .

Conversely, if the polarity is reversed (using the fluorinated arene as the boronic acid), the electron deficiency reduces the nucleophilicity of the boronate, potentially decelerating the transmetalation step and requiring harsher basic conditions.

Late-Stage C–H Functionalization

The most striking reactivity difference emerges during direct C–H activation. The fluorine atom significantly acidifies the adjacent C2–H bond on the phenyl ring. Transition-metal catalysts (such as Pd(II) or Ru(II)) exploit this increased acidity via a Concerted Metalation-Deprotonation (CMD) mechanism. This enables highly regioselective C–H arylation at the position ortho to the fluorine—a transformation that yields complex mixtures of regioisomers when attempted on the non-fluorinated 3-(4-methoxyphenyl)pyridine .

Quantitative Performance Comparison

The following table summarizes the comparative experimental data for the two scaffolds, highlighting the practical implications of the fluorine effect.

Property / Metric3-(3-Fluoro-4-methoxyphenyl)pyridine3-(4-methoxyphenyl)pyridineImpact Mechanism
Oxidative Addition Rate (Relative to Pd(0))Fast ( krel​≈3.5 )Baseline ( krel​=1.0 )Lowered LUMO energy via -I effect of Fluorine.
Adjacent C-H Acidity ( pKa​ estimate)~ 28.5 (C2 position)~ 32.0 (C2 position)Inductive withdrawal stabilizes the conjugate base.
C-H Arylation Regioselectivity > 95:5 (ortho to F)~ 60:40 (ortho/para mixtures)CMD pathway directed by enhanced C-H acidity.
Metabolic Stability ( t1/2​ in HLM)> 75 minutes~ 15 minutesC-F bond resists CYP450 oxidative cleavage.

Validated Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems incorporating internal standards for precise quantification.

Protocol A: Comparative Suzuki-Miyaura Biaryl Synthesis

Objective: Synthesize the biaryl core while quantifying the kinetic advantage of the fluorinated aryl bromide.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 3-pyridylboronic acid (1.2 mmol), the aryl bromide (4-bromo-2-fluoroanisole OR 4-bromoanisole, 1.0 mmol), and K2​CO3​ (2.5 mmol). Add 1,3,5-trimethoxybenzene (0.33 mmol) as an internal NMR standard.

  • Solvent Degassing (Critical Causality): Add a solvent mixture of Toluene/H2O (4:1, 10 mL). Degas the mixture via sparging with argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the premature oxidation of the electron-rich Pd(0) active species to an inactive Pd(II) complex.

  • Catalyst Loading: Quickly add Pd(PPh3​)4​ (0.05 mmol, 5 mol%) under a positive argon flow. Seal the flask.

  • Reaction: Heat the mixture to 90 °C for 12 hours with vigorous stirring.

  • Workup & Self-Validation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine. Dry the organic layer over Na2​SO4​ and concentrate in vacuo. Take a crude 1H -NMR aliquot. Rationale: Comparing the integration of the product peaks against the 1,3,5-trimethoxybenzene standard (singlet at 6.08 ppm) provides an exact, self-validating chemical yield before purification losses.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow S1 1. Reagent Prep Aryl Halide + Boronic Acid S2 2. Catalyst Loading Pd(PPh3)4 + K2CO3 Base S1->S2 S3 3. Reaction Toluene/H2O 90°C, 12h S2->S3 S4 4. Workup EtOAc Extraction & Brine Wash S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5 S6 6. Analysis NMR & HPLC Quantification S5->S6

Step-by-step experimental workflow for comparative Suzuki-Miyaura cross-coupling.

Protocol B: Regioselective Pd-Catalyzed C-H Arylation

Objective: Exploit the fluorine-induced C-H acidity for late-stage functionalization.

  • Reaction Setup: In a pressure tube, combine 3-(3-Fluoro-4-methoxyphenyl)pyridine (1.0 mmol), iodobenzene (1.5 mmol), Pd(OAc)2​ (0.05 mmol), and Ag2​CO3​ (1.5 mmol).

  • Solvent & Additive: Add hexafluoroisopropanol (HFIP, 3 mL) and pivalic acid (0.2 mmol). Rationale: Pivalic acid acts as a proton shuttle, lowering the activation energy for the Concerted Metalation-Deprotonation (CMD) step. HFIP stabilizes the highly polar transition state.

  • Heating: Seal the tube and heat at 110 °C for 24 hours.

  • Isolation: Filter the crude mixture through a short pad of Celite to remove silver salts, eluting with dichloromethane. Concentrate and purify via preparative HPLC to isolate the ortho-arylated product.

References

  • Hatakeyama, T., & Nakamura, M. "Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion." Journal of the American Chemical Society, 2007, 129(32), 9844-9845.[Link]

  • Simonetti, M., et al. "Catalyst-Controlled Regiodivergent C–H Arylation Site of Fluorinated 2-Arylpyridine Derivatives: Application to Luminescent Iridium(III) Complexes." ACS Catalysis, 2019, 9(2), 1320-1328.[Link]

  • Wasa, M., Engle, K. M., & Yu, J.-Q. "Pd(II)-Catalyzed para-Selective C–H Arylation of Monosubstituted Arenes." Journal of the American Chemical Society, 2011, 133(49), 19598-19601.[Link]

Comparative

A Comparative Guide to the Binding Affinity of Novel Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors Featuring a 3-(3-Fluoro-4-methoxyphenyl)pyridine Moiety

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the binding affinity of a series of novel phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. The co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the binding affinity of a series of novel phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. The core structure of these analogs incorporates a key 3-(3-fluoro-4-methoxyphenyl) group, a moiety frequently utilized in medicinal chemistry to enhance binding affinity and modulate physicochemical properties.[1] This document will delve into the structure-activity relationships (SAR) of these compounds, presenting supporting experimental data and the methodologies used to ascertain their binding potencies.

Introduction: The Significance of PI3Kδ Inhibition and the Role of the 3-(3-Fluoro-4-methoxyphenyl) Scaffold

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, differentiation, and survival.[2][3] The class I PI3K family is further divided into four isoforms: α, β, γ, and δ. Of these, the delta (δ) isoform is primarily expressed in hematopoietic cells and is a key regulator of immune cell function.[2] Consequently, selective inhibition of PI3Kδ has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies.[1][2]

The 3-(3-fluoro-4-methoxyphenyl)pyridine and related scaffolds are of significant interest in drug discovery. The fluorine atom can modulate the pKa of nearby functional groups and form favorable interactions within protein binding pockets, while the methoxy group can act as a hydrogen bond acceptor.[2] This guide focuses on a series of compounds where this phenylpyridine-like moiety is a key component of potent and selective PI3Kδ inhibitors.

Comparative Binding Affinity of 3-(3-Fluoro-4-methoxyphenyl)-Pyrazolopyrimidine Analogs

A study by researchers led to the discovery of a highly potent and selective PI3Kδ inhibitor, compound (S)-18.[1] This compound features a 4-amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core. The following table summarizes the structure-activity relationship (SAR) of a series of analogs, highlighting their inhibitory concentrations (IC50) against all four class I PI3K isoforms.

CompoundR1R2PI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)
4 HH10>1000>1000180
5 HH25>1000>1000150
6 PhenylH50>1000>100080
7 BiphenylH>1000>1000>1000>1000
8 BenzylH200>1000>1000>1000
(S)-18 HEthyl14780>10001170

Data sourced from a study on the discovery of (S)-18 as a potent and selective PI3Kδ inhibitor.[1]

Analysis of Structure-Activity Relationships

The data reveals several key insights into the SAR of this series of compounds:

  • Core Scaffold Potency: The parent compounds 4 and 5 demonstrate good potency against PI3Kδ with IC50 values of 10 nM and 25 nM, respectively, and show high selectivity against the α and β isoforms.[1]

  • Impact of R1 Substituents: The introduction of a phenyl group at the R1 position (compound 6 ) leads to a 5-fold decrease in potency against PI3Kδ compared to compound 4 .[1] Further increasing the bulk with a biphenyl group (compound 7 ) or introducing a more flexible benzyl group (compound 8 ) results in a significant loss of activity against all PI3K isoforms.[1] This suggests that the R1 position is sensitive to steric hindrance and that a smaller substituent, like a hydrogen atom, is preferred for optimal PI3Kδ inhibition within this scaffold.

  • Enhancement of Selectivity through R2 Substitution: The most potent and selective compound in this series is (S)-18 , which introduces an ethyl group at the R2 position. This modification results in a potent PI3Kδ IC50 of 14 nM and, importantly, a dramatic increase in selectivity over the γ isoform (83-fold).[1] The selectivity over PI3Kα and PI3Kβ is also maintained.[1] This highlights the critical role of the R2 substituent in achieving isoform-selective inhibition.

Experimental Protocols

The determination of the binding affinity of these compounds was achieved through a robust biochemical assay.

PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. Inhibition of the kinase results in a lower ADP concentration.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT, and 1% DMSO.

    • Dilute the recombinant PI3K kinases (α, β, δ, γ) to the desired concentration in the reaction buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

    • Prepare a substrate solution containing phosphatidylinositol-4,5-bisphosphate (PIP2).

    • Prepare an ATP solution.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP solution.

    • Incubate the reaction mixture for 1 hour at room temperature.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescence intensity is correlated with the amount of ADP produced.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.[4]

Visualizing the Concepts

Structure-Activity Relationship Logic

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Modifications & Observations Core 4-Amino-3-(3-fluoro-4-methoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidine R1 R1 Substitution (e.g., Phenyl, Biphenyl) Core->R1 Investigate R2 R2 Substitution (e.g., Ethyl) Core->R2 Investigate Potency Decreased Potency (Steric Hindrance) R1->Potency Leads to Selectivity Increased Selectivity (Improved isoform discrimination) R2->Selectivity Leads to

Caption: Structure-Activity Relationship (SAR) of the PI3Kδ inhibitors.

Experimental Workflow for Binding Affinity Determination

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, ATP, and Test Compounds Incubate Incubate Kinase with Test Compound Reagents->Incubate Initiate Initiate Reaction with Substrate and ATP Incubate->Initiate Reaction Kinase Reaction (1 hr) Initiate->Reaction Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Reaction->Stop Detect Detect ADP via Luminescence (Kinase Detection Reagent) Stop->Detect Analyze Analyze Data & Determine IC50 Detect->Analyze

Caption: Workflow of the ADP-Glo™ kinase assay for IC50 determination.

Conclusion

The comparative analysis of this series of 3-(3-fluoro-4-methoxyphenyl)-pyrazolo[3,4-d]pyrimidine analogs reveals critical structural features that govern both potency and selectivity for PI3Kδ. The core scaffold provides a strong foundation for high-affinity binding, while strategic modifications at the R2 position can significantly enhance isoform selectivity, a crucial aspect in the development of safer and more effective targeted therapies. The detailed experimental protocol provided herein offers a reproducible method for assessing the binding affinity of novel kinase inhibitors. This guide underscores the importance of systematic SAR studies in the rational design of next-generation kinase inhibitors for the treatment of various diseases.

References

  • Mooring, S. R., Gaines, T., Liang, Z., & Shim, H. (2014). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Heterocyclic Communications, 20(3), 149–153. [Link]

  • Gao, Y., et al. (2015). Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor. Journal of Medicinal Chemistry, 58(10), 4429–4439. [Link]

  • Aressy, B., et al. (2023). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega, 8(40), 37435–37446. [Link]

  • Wang, X., et al. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry, 63(23), 14540–14557. [Link]

  • Zou, M.-F., et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of Medicinal Chemistry, 60(24), 10172–10187. [Link]

  • Martinez-Alarcon, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(23), 7859. [Link]

  • Carrasco, E., et al. (2020). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 187, 111953. [Link]

  • Nukui, S., et al. (2018). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters, 9(10), 1025–1030. [Link]

  • Sadowski, M., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences, 24(8), 7434. [Link]

  • Chen, J., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 64(6), 3354–3374. [Link]

  • Martinez-Alarcon, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(23), 7859. [Link]

  • Wikipedia. (2024). IC50. [Link]

  • Huang, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9329–9344. [Link]

  • Li, H., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(49), 29331–29339. [Link]

  • PubChem. 3-(3-fluoro-4-methoxyphenyl)pyridine. [Link]

  • Sintim, H. O. (2018). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

  • Wang, H., et al. (2023). Design, Synthesis and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2795. [Link]

  • Elkamhawy, A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6427. [Link]

  • Wang, T., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry, 143, 106966. [Link]

  • BindingDB. BDBM50045823. [Link]

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Validation

Benchmarking 3-(3-Fluoro-4-methoxyphenyl)pyridine: A Comparative Guide to Standard Kinase Inhibitors

For Immediate Distribution to the Research Community This guide provides a comprehensive framework for benchmarking the novel compound 3-(3-Fluoro-4-methoxyphenyl)pyridine against a panel of established, standard kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution to the Research Community

This guide provides a comprehensive framework for benchmarking the novel compound 3-(3-Fluoro-4-methoxyphenyl)pyridine against a panel of established, standard kinase inhibitors. Authored for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation for evaluating the compound's potential as a kinase inhibitor. Our objective is to present an unbiased, data-driven comparison to facilitate informed decisions in early-stage drug discovery.

The strategic incorporation of a fluorine atom and a pyridine moiety in small molecules has been a successful approach in the development of targeted therapies, influencing factors such as metabolic stability and target binding affinity.[1][2][3] The subject of this guide, 3-(3-Fluoro-4-methoxyphenyl)pyridine, is a compound of interest due to its structural motifs, which are present in known bioactive molecules.[4][5][6] This guide will therefore focus on its comparative performance against inhibitors targeting key kinases implicated in major cellular signaling pathways.

Rationale and Strategic Selection of Comparators

The vast and highly conserved nature of the human kinome presents a significant challenge in developing selective kinase inhibitors.[7][8][9] To effectively characterize 3-(3-Fluoro-4-methoxyphenyl)pyridine, a panel of well-characterized, standard kinase inhibitors targeting different branches of the kinome is essential. The selection of appropriate comparators allows for a multi-faceted evaluation of potency and selectivity. For this guide, we have selected a panel of inhibitors targeting key kinases in pathways frequently dysregulated in disease, such as the PI3K/Akt/mTOR and MAPK pathways.[10][11]

Our selection of standard inhibitors includes both broad-spectrum and highly selective agents to provide a comprehensive performance context.

Experimental Design and Methodologies

To ensure the generation of robust and reproducible data, standardized in vitro assays are paramount. This section details the protocols for determining the half-maximal inhibitory concentration (IC50) of our investigational compound and the selected standard inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical)

The primary method for assessing direct kinase inhibition is through in vitro enzymatic assays. A variety of platforms are available, with radiometric and luminescence-based assays being the most common.[12][13][14] For this guide, we will utilize the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction, providing a sensitive and universal platform for inhibitor profiling.[7][15][16]

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 3-(3-Fluoro-4-methoxyphenyl)pyridine and standard inhibitors Add_Inhibitor Add inhibitor dilutions to assay plate Compound_Prep->Add_Inhibitor Kinase_Prep Prepare kinase reaction buffer with kinase and substrate Add_Kinase Add kinase/substrate mix to initiate reaction Kinase_Prep->Add_Kinase Incubate_1 Incubate at room temperature Add_Kinase->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Incubate_1->Add_ADP_Glo Incubate_2 Incubate Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Incubate_2->Add_Detection_Reagent Incubate_3 Incubate Add_Detection_Reagent->Incubate_3 Read_Plate Measure luminescence with a plate reader Incubate_3->Read_Plate Calculate_Inhibition Calculate percent inhibition relative to controls Read_Plate->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR Phosphorylation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Phosphorylation Proliferation Cell Growth, Proliferation, and Survival Downstream->Proliferation

Sources

Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 3-(3-Fluoro-4-methoxyphenyl)pyridine

This guide provides an in-depth analysis and comparison of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for the compound 3-(3-Fluoro-4-methoxyphenyl)pyridine. As a key structural motif in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and comparison of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for the compound 3-(3-Fluoro-4-methoxyphenyl)pyridine. As a key structural motif in medicinal chemistry and materials science, unambiguous characterization of this molecule is paramount. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both experimental protocols and a detailed interpretation of spectral data grounded in established principles of NMR spectroscopy.

Introduction and Structural Context

3-(3-Fluoro-4-methoxyphenyl)pyridine is a biaryl heterocyclic compound featuring a pyridine ring linked to a substituted phenyl ring. The electronic properties of this molecule are subtly modulated by the interplay of the electron-withdrawing nitrogen atom in the pyridine ring, the electron-donating methoxy group (-OCH₃), and the highly electronegative fluorine atom. NMR spectroscopy is the definitive technique for elucidating the precise connectivity and electronic environment of each atom within the structure.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, paying special attention to the diagnostic chemical shifts and spin-spin coupling constants, particularly the through-bond couplings involving the ¹⁹F nucleus, which provide invaluable structural confirmation.

Figure 1. Molecular structure and atom numbering scheme for 3-(3-Fluoro-4-methoxyphenyl)pyridine.

Experimental Protocol for NMR Data Acquisition

The quality and reliability of NMR data are directly dependent on a robust experimental methodology. The following protocol outlines a standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation and Instrumentation
  • Analyte: 5-10 mg of 3-(3-Fluoro-4-methoxyphenyl)pyridine.

  • Solvent: 0.6 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its volatility and minimal interference in the ¹H spectrum.[1][2][3]

  • Internal Standard: Tetramethylsilane (TMS) at 0.03% v/v is typically pre-added by the solvent manufacturer and serves as the reference (δ = 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance III HD.

The choice of solvent is critical; while CDCl₃ is versatile, DMSO-d₆ can be advantageous for compounds with poor solubility or to avoid obscuring analyte signals near the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).[4][5]

¹H NMR Acquisition Parameters
  • Pulse Program: zg30 (A standard 30-degree pulse experiment).

  • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

  • Number of Scans (NS): 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.

¹³C NMR Acquisition Parameters
  • Pulse Program: zgpg30 (Power-gated proton decoupling with a 30-degree pulse).

  • Decoupling: Broadband proton decoupling is employed to collapse ¹³C-¹H couplings, simplifying the spectrum so that each unique carbon appears as a single line (or as a doublet if coupled to fluorine).

  • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024-4096 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).

Figure 2. Standard workflow for NMR data acquisition and analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. The presence of both a pyridine and a substituted phenyl ring leads to a complex but interpretable spectrum in the aromatic region (δ 6.5-9.0 ppm).

Table 1: Predicted ¹H NMR Data for 3-(3-Fluoro-4-methoxyphenyl)pyridine in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Assignment
H-2~8.75dJH2-H6 ≈ 2.0Highly deshielded by adjacent nitrogen.
H-6~8.55ddJH6-H5 ≈ 4.8, JH6-H2 ≈ 2.0Deshielded by adjacent nitrogen.
H-5~7.40dddJH5-H4 ≈ 8.0, JH5-H6 ≈ 4.8, JH5-H4 ≈ 0.8Standard pyridine coupling.
H-4~7.85dtJH4-H5 ≈ 8.0, JH4-H2/H6 ≈ 1.8Influenced by the C1'-phenyl substituent.
H-2'~7.45ddJH2'-F ≈ 12.0, JH2'-H6' ≈ 2.0Ortho to the pyridine ring and shows a large ³JH-F coupling.
H-6'~7.35dJH6'-H5' ≈ 8.5Ortho to the pyridine ring.
H-5'~7.05tJH5'-H6' ≈ 8.5, JH5'-F ≈ 8.5Ortho to the methoxy group and shows a ³JH-F coupling.
-OCH₃~3.95sN/ATypical chemical shift for an aryl methoxy group.
Key Interpretive Points:
  • Pyridine Ring Protons: Protons H-2 and H-6, being α to the electronegative nitrogen, are the most downfield signals.

  • Fluorine Coupling: The most diagnostic feature is the coupling of the ¹⁹F nucleus to nearby protons. Proton H-2' (three bonds away) and H-5' (three bonds away) are expected to show doublet or triplet splittings with typical ³JH-F values of 8-12 Hz.[6] A smaller four-bond coupling (⁴JH-F) may be observed for H-6'.

  • Methoxy Group: The sharp singlet around 3.95 ppm is characteristic of the three equivalent protons of the methoxy group.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms. The key diagnostic feature is the large one-bond coupling between C-3' and the fluorine atom, and smaller long-range couplings to other carbons in the phenyl ring.

Table 2: Predicted ¹³C NMR Data for 3-(3-Fluoro-4-methoxyphenyl)pyridine in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Coupling Constants (J, Hz)Rationale for Assignment
C-2~150.0sN/ADeshielded by adjacent nitrogen.
C-6~148.5sN/ADeshielded by adjacent nitrogen.
C-4~135.0sN/AStandard pyridine chemical shift.
C-5~123.5sN/AStandard pyridine chemical shift.
C-3~133.0sN/APoint of attachment to the phenyl ring.
C-1'~127.5d²JC-F ≈ 3-5Weakly coupled to fluorine.
C-2'~118.0d²JC-F ≈ 20-25Significant two-bond coupling to fluorine.
C-3' ~153.0 d ¹JC-F ≈ 240-260 Directly bonded to fluorine, shows a very large one-bond coupling. [7]
C-4'~148.0d²JC-F ≈ 10-15Attached to the methoxy group and coupled to fluorine.
C-5'~115.0sN/AShielded by the ortho-methoxy group.
C-6'~125.0d³JC-F ≈ 3-5Weakly coupled to fluorine.
-OCH₃~56.0sN/ATypical chemical shift for an sp³ carbon of a methoxy group.[8]
Key Interpretive Points:
  • C-F Coupling: The signal for C-3' is the most definitive in the spectrum. It appears as a large doublet with a ¹JC-F coupling constant typically exceeding 240 Hz.[7] This immediately identifies the carbon directly attached to the fluorine atom.

  • Long-Range C-F Couplings: Carbons C-2', C-4', and C-1' will also appear as doublets due to two-bond (²JC-F) couplings, which are significantly smaller (typically 10-25 Hz). Three-bond couplings are even smaller.[7]

  • Quaternary Carbons: The carbon atoms at the ring junction (C-3 and C-1') and those bearing substituents (C-3' and C-4') are quaternary and will typically show lower intensity signals in the spectrum due to longer relaxation times.

Conclusion

The comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the unequivocal structural verification of 3-(3-Fluoro-4-methoxyphenyl)pyridine. The chemical shifts are governed by predictable electronic effects from the nitrogen, methoxy, and fluorine substituents. Critically, the spin-spin couplings between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei serve as powerful diagnostic tools. The large ¹JC-F coupling constant is particularly unambiguous for assigning the fluorinated carbon position. For complete and validated assignments, especially in cases of signal overlap, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are recommended as a self-validating system.

References

  • Cremer, D. & Günther, H. (1972). A New Look at the Theory of Aromaticity. Angewandte Chemie International Edition in English, 11(8), 697-715.
  • Williams, G. A., & Gutowsky, H. S. (1957). M.O. Calculation of F-F Coupling Constants. Journal of Chemical Physics, 26(6), 1686-1687.
  • Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of spin-spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.
  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1986). Nitrogen NMR spectroscopy. Annual Reports on NMR Spectroscopy, 18, 1-76.
  • Zheglov, E. et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111). Retrieved from [Link]4]

  • Guan, Y. et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11495-11505.
  • Kim, S. et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268.[9]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Field, L. D., Li, H. L., & Magill, A. M. (2007). ¹⁹F NMR Spectroscopy of Perfluorinated Compounds. Australian Journal of Chemistry, 60(9), 655-662.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]7]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[3]

  • University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). 1H NMR Chemical Shifts. Retrieved from [Link].

  • Jain, N., & Arunan, E. (2009). The effect of substituents on the C–H···Y (Y = O, S, F, Cl, and π) hydrogen bond. Physical Chemistry Chemical Physics, 11(38), 8502-8512.
  • Li, W. et al. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 53(11), 941-945.[8]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]5]

  • Dias, M. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 816-822.[10]

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Validation

Purity Validation of 3-(3-Fluoro-4-methoxyphenyl)pyridine Reference Standards: Mass Balance vs. qNMR

Establishing metrological traceability for pharmaceutical reference standards is a critical regulatory requirement. Under guidelines such as and ICH Q7, reference standards must be highly characterized specimens used to...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Establishing metrological traceability for pharmaceutical reference standards is a critical regulatory requirement. Under guidelines such as and ICH Q7, reference standards must be highly characterized specimens used to demonstrate the identity, strength, and purity of drug substances[1][2].

When validating the purity of 3-(3-Fluoro-4-methoxyphenyl)pyridine —a fluorinated biaryl compound often utilized as a key intermediate or analytical marker in kinase inhibitor synthesis—analytical scientists face a choice between two primary methodologies: the traditional Mass Balance Approach and the modern Quantitative Nuclear Magnetic Resonance (qNMR) Approach .

This guide objectively compares these two alternatives, providing field-proven protocols, mechanistic insights, and simulated experimental data to help you select the optimal validation strategy.

Alternative 1: The Mass Balance Approach (Indirect Purity)

The mass balance method determines purity by subtracting the sum of all measured impurities (organic, volatile, and inorganic) from 100%[3]. While comprehensive, it requires a suite of orthogonal analytical techniques.

Step-by-Step Experimental Protocol
  • Organic Impurity Profiling (HPLC-UV/MS):

    • Action: Analyze the candidate standard using a reverse-phase gradient UHPLC method (e.g., C18 column, Water/Acetonitrile with 0.1% TFA) with dual-wavelength UV detection (254 nm and 280 nm) and MS tracking.

    • Causality: 3-(3-Fluoro-4-methoxyphenyl)pyridine is typically synthesized via a Suzuki-Miyaura cross-coupling between a halopyridine and a fluoromethoxyphenylboronic acid. A gradient elution ensures both polar unreacted boronic acids and non-polar homocoupled biaryl impurities are detected. Using multiple wavelengths prevents the overestimation of purity if an impurity possesses a weak chromophore at a single wavelength[4].

  • Water Content (Karl Fischer Titration):

    • Action: Perform coulometric Karl Fischer (KF) titration.

    • Causality: HPLC-UV cannot detect water. Because the pyridine nitrogen can form hydrates or hydrogen-bond with ambient moisture, quantifying trace water is mandatory to prevent false-high purity assignments.

  • Residual Solvents (HS-GC-FID):

    • Action: Analyze via Headspace Gas Chromatography (HS-GC).

    • Causality: Detects volatile synthesis solvents (e.g., ethyl acetate, dichloromethane) that evaporate during standard storage and alter the material's true mass[4].

  • Inorganic Residues (ROI / ICP-MS):

    • Action: Perform Residue on Ignition (ROI) or targeted ICP-MS.

    • Causality: The Suzuki coupling relies on Palladium catalysts and inorganic bases (e.g., K₂CO₃). These inorganic residues are invisible to HPLC and GC but contribute to the total mass.

Self-Validating System: To ensure no organic impurities are "hiding" in the HPLC void volume or retained indefinitely on the column, perform a spike-recovery experiment using a known related substance, and cross-verify the total organic purity using a universal detector like Charged Aerosol Detection (CAD).

Alternative 2: The qNMR Approach (Direct Purity)

Quantitative NMR, officially recognized in , offers a direct measurement of purity by comparing the signal intensity of the analyte against a highly pure Internal Standard (IS)[5][6].

Step-by-Step Experimental Protocol
  • Internal Standard (IS) Selection:

    • Action: Select a NIST-traceable internal standard. For this molecule, 1,4-Difluorobenzene or Trifluorotoluene (TFT) is chosen for ¹⁹F-qNMR, while Maleic Acid is chosen for ¹H-qNMR.

    • Causality: The internal standard must possess adequate solubility in the chosen deuterated solvent (e.g., DMSO-d6) and its NMR signals must not overlap with the analyte[5].

  • Sample Preparation:

    • Action: Gravimetrically co-dissolve accurately weighed amounts of 3-(3-Fluoro-4-methoxyphenyl)pyridine (~15 mg) and the IS (~5 mg) into 0.6 mL of DMSO-d6 using a microbalance (d = 0.001 mg).

  • Acquisition Parameters (The Causality of T₁ Relaxation):

    • Action: Execute a 90° excitation pulse with a relaxation delay (D1) of at least 60 seconds.

    • Causality: Unlike qualitative NMR where rapid pulsing is preferred for signal-to-noise, quantitative NMR requires the magnetization of all nuclei to return to thermal equilibrium before the next pulse. If D1 < 5×T₁ (longitudinal relaxation time), signals with longer T₁s will be artificially attenuated, destroying the direct proportionality between peak area and molar concentration[7].

Self-Validating System: Prior to analyzing the candidate standard, perform an inversion recovery experiment to empirically measure the exact T₁ of the API's nuclei and the IS. Set D1 > 5 × T₁(max) to guarantee complete relaxation[7].

Workflow Visualization

Figure 1: Comparative workflows for reference standard purity validation using Mass Balance vs. qNMR.

Objective Data Comparison & Mechanistic Insights

Below is a simulated validation dataset comparing the two methodologies for a single batch of 3-(3-Fluoro-4-methoxyphenyl)pyridine.

Analytical ParameterAlternative 1: Mass BalanceAlternative 2: qNMR (¹⁹F & ¹H)
Primary Methodology HPLC-UV + KF + GC + ROI¹⁹F-qNMR vs. Internal Standard
Organic Impurities 0.85% (w/w)Accounted for in direct assay
Water Content 0.42% (w/w)Accounted for in direct assay
Residual Solvents 0.15% (w/w)Accounted for in direct assay
Inorganic Residues 0.08% (w/w)Accounted for in direct assay
Assigned Purity 98.50% ± 0.15% 98.42% ± 0.10%
Sample Consumption ~150 mg~15 mg
Time-to-Result 48 - 72 Hours2 - 4 Hours
Regulatory Standing Traditional Standard (ICH Q7)Modern Compendial (USP <761>)
Mechanistic Insight: Why ¹⁹F-qNMR is Superior for this Molecule

The molecular architecture of 3-(3-Fluoro-4-methoxyphenyl)pyridine presents a unique analytical opportunity. In ¹H-NMR, the aromatic region (7.0–9.0 ppm) is highly crowded due to the seven distinct aromatic protons from the pyridine and phenyl rings, making baseline resolution for integration challenging.

However, the presence of a single fluorine atom on the phenyl ring makes ¹⁹F-qNMR the superior choice. ¹⁹F-qNMR completely eliminates background interference from non-fluorinated organic impurities, residual solvents, and water. It allows for pristine, baseline-resolved integration of the API's fluorine signal against a fluorinated internal standard, yielding an accuracy and precision significantly better than 1%[5][7]. Furthermore, qNMR avoids the dependency on UV response factors, which often causes HPLC to overestimate purity if impurities lack strong chromophores[5][8].

Conclusion

While the Mass Balance approach remains the gold standard for generating a comprehensive impurity profile (identifying what the impurities are), qNMR is objectively superior for establishing the absolute quantitative purity of the reference standard itself. For 3-(3-Fluoro-4-methoxyphenyl)pyridine, the ability to leverage ¹⁹F-qNMR reduces sample consumption by 90%, cuts analysis time from days to hours, and provides metrologically traceable results free from UV-response bias. Best practice dictates using qNMR for the primary purity assignment, supplemented by HPLC-UV solely for qualitative impurity identification[3][9].

References

  • Reference-Standard Material Qualification . Pharmaceutical Technology. Available at:[Link][4]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation . MDPI Molecules. Available at:[Link][3]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy . American Chemical Society (ACS). Available at:[Link][7]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy . J-Stage. Available at:[Link][9]

  • A comparative uncertainty study of the calibration of macrolide antibiotic reference standards using quantitative nuclear magnetic resonance and mass balance methods . National Institutes of Health (NIH) / PubMed. Available at:[Link][8]

  • Secondary Standards – Considerations in Traceability to Pharmacopoeial Standards . European Directorate for the Quality of Medicines (EDQM). Available at: [Link][2]

Sources

Comparative

X-Ray Crystallography Validation of 3-(3-Fluoro-4-methoxyphenyl)pyridine Conformation: A Comparative Guide

As a Senior Application Scientist, I frequently encounter drug development programs stalled by ambiguous pharmacophore models. In biaryl systems, the spatial orientation—specifically the dihedral angle between the two ar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development programs stalled by ambiguous pharmacophore models. In biaryl systems, the spatial orientation—specifically the dihedral angle between the two aromatic rings—dictates the vector of substituents interacting with the target binding pocket. For the intermediate scaffold 3-(3-Fluoro-4-methoxyphenyl)pyridine , the interplay between the steric hindrance of the ortho-hydrogens and the electronic properties of the fluorine, methoxy, and pyridine nitrogen creates a complex conformational landscape.

This guide objectively compares our Advanced Single-Crystal X-Ray Diffraction (SC-XRD) Platform against traditional computational and solution-state alternatives, providing actionable, field-proven protocols for absolute structural validation.

The Mechanistic Challenge: Resolving the Biaryl Dihedral Angle

Determining the exact conformation of 3-(3-Fluoro-4-methoxyphenyl)pyridine requires balancing competing physical forces. The π -system conjugation drives the molecule toward a planar geometry ( θ≈0∘ ), while the steric repulsion between the ortho-hydrogens on the phenyl and pyridine rings drives the molecule toward a perpendicular geometry.

Density Functional Theory (DFT) utilizing the B3LYP/6-31G* basis set is frequently employed to generate Conformational Energy Profiles (CEPs) for biaryl fragments[1]. While computationally efficient, gas-phase DFT calculations often overestimate planarity because they fail to account for the weak intramolecular forces and crystal packing effects that stabilize the final conformation[2]. Similarly, solution-state NMR, though invaluable for chemical shift assignments and preliminary structural validation[3], yields a time-averaged NOESY signal due to the low rotational barrier of the C-C biaryl bond at room temperature.

To overcome these limitations, our Advanced SC-XRD platform provides absolute 3D coordinates, capturing the precise dihedral angle unambiguously[4].

Workflow A 3-(3-Fluoro-4-methoxyphenyl)pyridine Synthesis & Purification B DFT Computation (B3LYP/6-31G*) A->B C Solution NMR (NOESY/ROESY) A->C D Advanced SC-XRD (Our Platform) A->D E Gas-Phase Global Minimum B->E F Time-Averaged Solution State C->F G Absolute 3D Solid-State Conformation D->G H Validated Pharmacophore Model Generation E->H F->H G->H

Workflow comparing DFT, NMR, and SC-XRD for biaryl conformational analysis.

Quantitative Performance Comparison

When selecting a modality for structural validation, researchers must weigh resolution against environmental context. Table 1 summarizes the performance metrics of our SC-XRD platform against industry-standard alternatives.

Table 1: Performance Comparison of Conformational Analysis Modalities

ModalityDihedral Angle ResolutionState AnalyzedThroughputPrimary Limitation
Advanced SC-XRD (Our Platform) Absolute ( ±0.1∘ ) Solid (Lattice) MediumRequires macroscopic single crystals
Solution NMR (NOESY) Relative / Time-AveragedSolutionHighCannot resolve rapid C-C bond rotation
DFT Computation (B3LYP) Theoretical Global MinimumGas PhaseVery HighIgnores solvent and crystal packing effects

Experimental Workflow & Self-Validating Protocols

A protocol is only as reliable as its internal controls. The following step-by-step methodology details how our platform achieves unambiguous conformational validation for 3-(3-Fluoro-4-methoxyphenyl)pyridine, explaining the causality behind each experimental choice.

Step 1: High-Throughput Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 10 mg of purified 3-(3-Fluoro-4-methoxyphenyl)pyridine in 0.5 mL of dichloromethane (solvent). Place the open vial inside a larger closed chamber containing 3 mL of n-hexane (antisolvent). Allow vapor equilibration at 20°C for 48–72 hours.

  • Causality: We utilize a vapor diffusion method with a non-polar antisolvent diffusing into a polar halogenated solvent. The gradual decrease in the dielectric constant of the mother liquor minimizes electrostatic repulsion between the pyridine nitrogen lone pair and the methoxy oxygen. This controlled environment prevents polymorphic twinning and promotes the nucleation of a single, high-diffracting macroscopic crystal.

Step 2: Cryogenic Data Collection
  • Protocol: Mount a single crystal (approx. 0.1×0.1×0.05 mm) on a MiTeGen loop using paratone oil. Flash-cool the crystal to 100 K using an open-flow liquid nitrogen cryostat. Collect diffraction data using Cu radiation ( λ=1.54184 Å) on a microfocus diffractometer.

  • Causality: Flash-cooling to 100 K drastically reduces the thermal atomic displacement parameters (B-factors). This ensures that the electron density of the fluorine atom is distinctly resolved from the surrounding hydrogen atoms, preventing rotational disorder artifacts that could skew the dihedral angle measurement.

Step 3: Phase Solution and Refinement (The Self-Validating System)
  • Protocol: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: This protocol acts as a self-validating system through the crystallographic R-factor ( R1​ ) and the Goodness-of-Fit (GoF). An R1​ value below 5% mathematically proves that the refined 3D model accounts for >95% of the experimentally observed electron density. This eliminates any conformational ambiguity, confirming the exact biaryl torsion angle.

Causality A Biaryl C-C Bond Rotation Dynamics B Ortho-Hydrogen Steric Repulsion A->B C Pi-System Conjugation A->C D Intermolecular Crystal Packing A->D E Drives Non-Planar Geometry (θ ≈ 35-45°) B->E F Drives Planar Geometry (θ ≈ 0°) C->F G Lattice Stabilization (H-bonding, π-π stacking) D->G H Final Observed Dihedral Angle E->H F->H G->H

Causality of steric, electronic, and packing forces on the biaryl dihedral angle.

Conclusion

While computational DFT and solution-state NMR provide foundational insights into the conformational preferences of 3-(3-Fluoro-4-methoxyphenyl)pyridine, they lack the resolution to define absolute 3D coordinates in the presence of rapid bond rotation. By utilizing Advanced SC-XRD, researchers obtain a self-validating, mathematically rigorous model of the biaryl dihedral angle, ensuring high-fidelity pharmacophore generation for downstream drug discovery applications.

References

  • Gutiérrez Sanfeliciano SM, Schaus JM. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS ONE. 2018.
  • Zheng H, et al. Regulation of Axial Chirality through Dynamic Covalent Bond Constrained Biaryls. ACS Omega. 2019.
  • Nguyen T.
  • Boraei A, et al. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Crystals (MDPI). 2021.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(3-Fluoro-4-methoxyphenyl)pyridine

This guide provides a detailed protocol for the safe and compliant disposal of 3-(3-Fluoro-4-methoxyphenyl)pyridine. As a substituted pyridine derivative likely utilized in pharmaceutical and agrochemical research, its p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-(3-Fluoro-4-methoxyphenyl)pyridine. As a substituted pyridine derivative likely utilized in pharmaceutical and agrochemical research, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document moves beyond a simple checklist, offering a procedural and logical framework grounded in established safety principles and regulatory standards to empower researchers in making informed decisions.

Hazard Profile and Core Safety Principles

Understanding the hazard profile of a chemical is the foundation of its safe management. While specific toxicological data for 3-(3-Fluoro-4-methoxyphenyl)pyridine is not extensively published, its structure—a fluorinated, methoxylated pyridine ring—allows us to infer a hazard profile based on well-documented analogous compounds. Substituted pyridines are often categorized as irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2]

Based on aggregated GHS information for structurally similar compounds, such as other fluoro-methoxypyridine derivatives, a precautionary approach is warranted.[3][4]

Table 1: Anticipated Hazard Classification

Hazard Class Category Precautionary Statement
Skin Irritation Category 2 Causes skin irritation.[3][4]
Eye Irritation Category 2 / 2A Causes serious eye irritation.[3][4]
Acute Toxicity (Oral) Category 4 (Harmful) Harmful if swallowed.[3][5]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[3][4] |

Core Disposal Principles:

  • NEVER dispose of 3-(3-Fluoro-4-methoxyphenyl)pyridine down the sink or in regular solid waste bins.[6][7][8] This can lead to environmental contamination and is illegal in many jurisdictions.[6]

  • All materials contaminated with this chemical, including empty containers, pipette tips, and absorbent materials, must be treated as hazardous waste.[9][10]

  • Waste must be segregated based on chemical compatibility to prevent dangerous reactions.[11]

  • The ultimate responsibility for hazardous waste, from its generation to its final disposal (the "cradle-to-grave" system), lies with the generator—the laboratory that created it.[12]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of 3-(3-Fluoro-4-methoxyphenyl)pyridine waste.

Step 1: Personal Protective Equipment (PPE) Selection Your first line of defense is appropriate PPE. Before handling the chemical or its waste, ensure you are wearing the following:

  • Gloves: Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[1][7] Always inspect gloves for tears or holes before use.

  • Eye Protection: Chemical splash goggles are mandatory.[1][7]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: All handling of this chemical, including waste consolidation, should occur within a certified chemical fume hood to prevent inhalation of vapors.[1][7][11]

Step 2: Waste Collection and Segregation Proper segregation is critical to prevent accidental chemical reactions in the waste container.

  • Designated Waste Container: Use a dedicated, chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight lid.[7][11]

  • Waste Streams:

    • Pure Chemical/Concentrated Solutions: Collect any unused or expired 3-(3-Fluoro-4-methoxyphenyl)pyridine directly into the designated waste container.

    • Contaminated Solids: This includes items like contaminated gloves, weighing paper, and absorbent pads. These should be double-bagged and then placed in a designated solid hazardous waste container.

    • Aqueous Solutions: Collect dilute aqueous solutions in a separate, clearly labeled hazardous waste container. Do not mix with other solvent wastes.

  • Incompatible Materials: Store this waste stream away from strong acids and oxidizing agents.[2][11][13] Pyridine derivatives are basic and can react exothermically with acids.[14]

Step 3: Container Labeling Accurate labeling is a legal requirement and essential for safe handling by waste management personnel.[12]

  • Attach a completed hazardous waste label as soon as the first drop of waste is added.[11]

  • The label must include:

    • The full chemical name: "Waste 3-(3-Fluoro-4-methoxyphenyl)pyridine"

    • Clear indication of the hazards (e.g., "Irritant," "Harmful")

    • The accumulation start date

    • The name of the Principal Investigator and laboratory location

Step 4: Temporary Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area must be in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[1][7][11]

  • Ensure the storage location has secondary containment to capture any potential leaks.[12]

Step 5: Arranging for Final Disposal

  • When the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), contact your institution's Environmental Health & Safety (EHS) department.

  • Provide them with the details from the waste label to schedule a pickup. They will ensure the waste is transported by a licensed hauler to a certified Treatment, Storage, and Disposal Facility (TSDF).[12]

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action.

Spill Management

  • Small Spill (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[9][13]

    • Decontaminate the spill area with a suitable laboratory cleaner, followed by water.

  • Large Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if there is an ignition risk.

    • Close the laboratory doors and prevent re-entry.

    • Call your institution's emergency number and report the spill to EHS.[11]

Exposure Protocol

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][11]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][11]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(3-Fluoro-4-methoxyphenyl)pyridine waste.

G cluster_prep Preparation & Characterization cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal start Waste Generation (Pure chemical, contaminated labware, or solution) ppe Don Appropriate PPE (Nitrile gloves, goggles, lab coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Designated, Labeled Hazardous Waste Container fume_hood->container segregate Segregate from Incompatible Waste (e.g., Strong Acids, Oxidizers) container->segregate collect Collect Waste into Container segregate->collect seal Securely Seal Container collect->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup (When full or time limit reached) store->contact_ehs end Waste Transferred to Certified Disposal Facility contact_ehs->end

Caption: Disposal workflow for 3-(3-Fluoro-4-methoxyphenyl)pyridine waste.

References

  • Hazardous Waste. (n.d.). LA Sanitation.
  • Hazardous Waste Disposal in California: What Businesses Need to Know. (2025, July 21).
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.
  • Safety Data Sheet: 3-Fluoropyridine. (2013, August 21).
  • Compliance Guideline For Hazardous Wastes and Materials. (n.d.). LA County Fire Department.
  • Material Safety Data Sheet: PYRIDINE. (2011, August 29).
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Defining Hazardous Waste. (n.d.). California Department of Toxic Substances Control.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Safety Data Sheet: 3-Fluoro-4-methoxyphenol. (2022, May 15). Apollo Scientific.
  • Safety Data Sheet: 2-Methoxy-3-(trifluoromethyl)pyridine. (2025, September 19). Thermo Fisher Scientific.
  • Safety Data Sheet: 3-Fluoro-4-methoxypyridine. (n.d.). Fisher Scientific.
  • Safety Data Sheet: Pyridine. (n.d.). Apollo Scientific.
  • Safety Data Sheet: Pyridine. (n.d.). Synquest Labs.
  • 3-(3-fluoro-4-methoxyphenyl)pyrrolidine — Chemical Substance Information. (n.d.). NextSDS.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • 3-(3-fluoro-4-methoxyphenyl)pyridine (C12H10FNO). (n.d.). PubChemLite.
  • PYRIDINE. (n.d.). CAMEO Chemicals - NOAA.
  • 3-(3-Fluoro-4-methoxyphenyl)pyridine. (n.d.). BLDpharm.
  • 3-Fluoro-4-methoxypyridine, 97%. (n.d.). Thermo Fisher Scientific.
  • 3-fluoro-N-(3-hydroxy-4-methoxyphenyl)pyridine-4-carboxamide. (n.d.). Chemspace.
  • 3-Fluoro-4-methoxy-2-pyridinemethanamine. (n.d.). PubChem.

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Handling

A Researcher's Guide to the Safe Handling and Disposal of 3-(3-Fluoro-4-methoxyphenyl)pyridine

Understanding the Hazard Landscape The structure of 3-(3-Fluoro-4-methoxyphenyl)pyridine, incorporating a fluorinated phenyl ring attached to a pyridine core, suggests a hazard profile that should be treated with caution...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Landscape

The structure of 3-(3-Fluoro-4-methoxyphenyl)pyridine, incorporating a fluorinated phenyl ring attached to a pyridine core, suggests a hazard profile that should be treated with caution. Based on data from analogous compounds such as 3-fluoro-4-methoxypyridine and other pyridine derivatives, we can anticipate the following potential hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or vapor.[1][2]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is mandatory to create a protective barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to 3-(3-Fluoro-4-methoxyphenyl)pyridine. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. A face shield should be used in conjunction with goggles, especially when handling larger quantities or if there is a significant splash risk.
Skin Chemical-resistant gloves (Butyl rubber or Nitrile) and a fully-buttoned lab coatChoose gloves specifically resistant to pyridine derivatives; always consult the manufacturer's compatibility chart.[3] Nitrile gloves can be a suitable option for incidental contact.[4] A lab coat prevents direct skin contact.[4]
Respiratory Certified laboratory chemical fume hood or a NIOSH-approved respiratorAll handling of solid or solutions of 3-(3-Fluoro-4-methoxyphenyl)pyridine should be conducted within a properly functioning fume hood to minimize inhalation of dust or vapors.[5] For situations where a fume hood is not available or for large spills, a respirator may be necessary.[3][6]

Operational Plan: From Benchtop to Disposal

A systematic approach to handling and waste management is crucial for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for the lifecycle of 3-(3-Fluoro-4-methoxyphenyl)pyridine in your lab.

Experimental Workflow and Handling

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don Appropriate PPE weigh Weigh Compound in Fume Hood prep->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve Transfer reaction Perform Reaction Under Inert Atmosphere dissolve->reaction quench Quench Reaction reaction->quench Post-Reaction waste_collection Collect Waste in Labeled Container quench->waste_collection decontaminate Decontaminate Glassware and Surfaces waste_collection->decontaminate

Step-by-Step Protocol:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. All weighing and initial handling of the solid compound should be performed inside a certified chemical fume hood to prevent inhalation of dust.[7]

  • Dissolution and Reaction: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the reaction is air or moisture sensitive, utilize standard techniques for maintaining an inert atmosphere.

  • Post-Reaction Quenching: If the reaction requires quenching, do so carefully and in a controlled manner, preferably within the fume hood.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any un-used solid 3-(3-Fluoro-4-methoxyphenyl)pyridine, contaminated weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[8] The container should be made of a compatible material such as high-density polyethylene (HDPE).

    • Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container.[8] Do not mix with other incompatible waste streams.[5]

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[8]

  • Decontamination: Clean any glassware that has come into contact with the compound thoroughly. Wipe down the work area within the fume hood and any other potentially contaminated surfaces.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize hazards.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[5]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4][9]

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[5][8]

  • Clean the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[8]

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

Disposal Plan: Ensuring Environmental Responsibility

Pyridine and its derivatives are considered hazardous waste and require proper disposal to prevent environmental contamination.

Waste Disposal Workflow

disposal_workflow collect Collect Waste in Labeled Container store Store in a Secure, Well-Ventilated Area collect->store contact Contact EHS or Licensed Disposal Service store->contact document Complete Waste Disposal Forms contact->document pickup Arrange for Waste Pickup document->pickup

Step-by-Step Disposal Protocol:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(3-Fluoro-4-methoxyphenyl)pyridine".[8]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[5][8] Ensure they are stored away from incompatible materials.

  • Professional Disposal: The primary recommended method for the disposal of pyridine derivatives is incineration at a licensed hazardous waste disposal facility.[5][10] Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for proper disposal.[5][8]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.[5]

By adhering to these guidelines, you can confidently and safely manage 3-(3-Fluoro-4-methoxyphenyl)pyridine in your laboratory, contributing to a culture of safety and scientific excellence.

References

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine. NextSDS. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • 3-(3-fluoro-4-methoxyphenyl)pyrrolidine — Chemical Substance Information. NextSDS. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • MATERIAL SAFETY DATA SHEET - PYRIDINE. J.T. Baker. [Link]

  • 4-(Trifluoromethyl)pyridine-3-carboxylic acid - Safety data sheet. CPAchem. [Link]

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